Ilicicolin B
Description
This compound has been reported in Albatrellus ovinus and Neonectria coccinea with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
22581-07-3 |
|---|---|
Molecular Formula |
C23H32O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzaldehyde |
InChI |
InChI=1S/C23H32O3/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-22(25)14-19(5)21(15-24)23(20)26/h8,10,12,14-15,25-26H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+ |
InChI Key |
QAPOXOGEDXIOHD-VZRGJMDUSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1C=O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)O)CC=C(C)CCC=C(C)CCC=C(C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ilicicolin B; LL-Z 1272beta; LL Z 1272beta; LLZ 1272beta; |
Origin of Product |
United States |
Foundational & Exploratory
Ilicicolin B discovery and natural source
An In-depth Technical Guide to Ilicicolin B: Discovery, Natural Sources, and Anti-Biofilm Activity
Executive Summary
This compound is a natural product belonging to the ilicicolin family of compounds. While much of the research in this family has focused on the potent antifungal agent Ilicicolin H, this compound has emerged as a compound of interest due to its significant antibacterial and anti-biofilm properties, particularly against the pathogenic bacterium Staphylococcus aureus. This document provides a comprehensive overview of the discovery and natural sources of this compound, with a detailed focus on its anti-biofilm activity. It includes a summary of quantitative data, detailed experimental protocols for assessing its biological activity, and a proposed mechanism of action based on current research.
Discovery and Natural Source
This compound is a resorcinolic benzaldehyde derivative, chemically identified as 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzaldehyde. The compound has been identified from fungal sources, highlighting the rich chemical diversity of the fungal kingdom.
Natural Sources: this compound has been reported to be produced by the following fungal species:
-
Neonectria coccinea
-
Albatrellus ovinus
While the initial discovery and isolation of many ilicolins date back several decades, recent research has shifted focus to their biosynthetic pathways and potential therapeutic applications. The biosynthetic gene clusters (BGCs) responsible for producing the related compound, Ilicicolin H, have been identified and characterized in fungi such as Trichoderma reesei, Talaromyces variabile, and Neonectria sp. These findings provide a genetic basis for understanding the production of the broader ilicicolin family, though the specific biosynthesis of this compound is less well-defined.
Biological Activity: Anti-Biofilm Effects Against Staphylococcus aureus
A significant biological activity of this compound is its ability to inhibit the formation of biofilms by Staphylococcus aureus, including methicillin-resistant strains (MRSA). Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics. This compound has demonstrated excellent antibacterial activity and effectively inhibits biofilm formation in a concentration-dependent manner without exhibiting significant hemolytic activity.
The primary mechanism of its anti-biofilm action appears to be the disruption and disintegration of the EPS matrix. Exposure of S. aureus to this compound leads to a reduction in the protein and polysaccharide components of the EPS, which are crucial for the structural integrity of the biofilm.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the antibacterial and anti-biofilm activity of this compound against Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|
| S. aureus (MRSA) | Data not specified in abstract |
(Note: The primary research article confirms excellent antibacterial activity but specific MIC values require access to the full text.)
Table 2: Biofilm Inhibition by this compound
| Assay Method | Observation |
|---|---|
| Crystal Violet Colorimetric Assay | Concentration-dependent inhibition of biofilm formation. |
| Fluorescence Microscopy | Visual confirmation of reduced biofilm formation. |
Experimental Protocols
This section details the key experimental methodologies used to characterize the anti-biofilm activity of this compound.
Crystal Violet (CV) Assay for Biofilm Quantification
This protocol is used to quantify the inhibition of S. aureus biofilm formation in a static model.
Methodology:
-
Bacterial Culture Preparation: S. aureus strains are inoculated into a suitable growth medium (e.g., Tryptic Soy Broth) and cultured to an initial turbidity of approximately 0.05 at 600 nm.
-
Treatment Application: The bacterial suspension is added to the wells of a 96-well polystyrene plate. This compound, dissolved in a solvent like DMSO, is added to the wells at various concentrations. A solvent control is also included.
-
Incubation: The plate is incubated at 37°C for 24 hours without agitation to allow for biofilm formation.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes at room temperature.
-
Destaining: Excess stain is removed by washing with water. The bound crystal violet is then solubilized by adding an appropriate solvent, such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-590 nm. The reduction in absorbance in treated wells compared to the control indicates the percentage of biofilm inhibition.
Fluorescence Microscopy for Biofilm Visualization
This protocol allows for the direct visualization of biofilm structure and viability.
Methodology:
-
Biofilm Cultivation: Biofilms are grown on a suitable surface (e.g., glass coverslips in a petri dish) in the presence and absence of this compound, following steps 1-3 of the CV assay protocol.
-
Staining: After the incubation period and a gentle wash with PBS, the biofilms are stained with a combination of fluorescent dyes. A common combination is SYTO 9 (stains all bacteria, live and dead, green) and propidium iodide (stains only dead bacteria with compromised membranes, red).
-
Imaging: The stained biofilms are visualized using a confocal laser scanning microscope (CLSM) or a standard fluorescence microscope.
-
Analysis: The images are analyzed to assess changes in biofilm thickness, surface coverage, and the ratio of live to dead cells, providing a qualitative and quantitative assessment of the anti-biofilm effect.
Diagrams and Visualizations
Experimental Workflow for Anti-Biofilm Assays
An In-Depth Technical Guide to the Ilicicolin B Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilicicolin B, a meroterpenoid with a characteristic 2,4-dihydroxy-6-methyl-benzaldehyde core substituted with a farnesyl-derived side chain, serves as a key intermediate in the biosynthesis of a variety of fungal natural products. This guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the precursor molecules, enzymatic transformations, and the genetic basis of its production. Quantitative data, where available, is presented for comparative analysis, and detailed experimental protocols for the study of this pathway are provided. Visualizations of the biosynthetic pathway and related experimental workflows are included to facilitate a deeper understanding of the molecular processes involved.
Introduction
Meroterpenoids are a class of natural products with hybrid biosynthetic origins, typically derived from both polyketide and terpenoid precursors. This compound is a notable member of this class, functioning as a crucial building block in the fungal synthesis of more complex molecules, including other ilicicolins and ascofuranone. Understanding the biosynthetic pathway of this compound is of significant interest for the potential bioengineering of novel bioactive compounds. This document synthesizes the current knowledge on the core biosynthetic pathway of this compound.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that begins with the formation of two key precursors: orsellinic acid and farnesyl pyrophosphate (FPP).
Precursor Biosynthesis
2.1.1. Orsellinic Acid Biosynthesis
The aromatic core of this compound, orsellinic acid, is a polyketide synthesized by a Type I polyketide synthase (PKS). Specifically, a non-reducing PKS (NR-PKS) catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate. This intermediate then undergoes an intramolecular aldol condensation and aromatization to yield orsellinic acid. In some fungi, redundant PKS enzymes may be present to ensure this crucial metabolic step.[1][2]
2.1.2. Farnesyl Pyrophosphate (FPP) Biosynthesis
The C15 isoprenoid side chain of this compound is derived from farnesyl pyrophosphate (FPP). FPP is synthesized via the mevalonate pathway. This fundamental pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylations and a decarboxylation convert mevalonate into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). A prenyltransferase, specifically FPP synthase, then catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to generate the C15 molecule, FPP.[3][4]
Core Biosynthetic Steps
The central reaction in the formation of this compound is the prenylation of orsellinic acid with FPP.
Step 1: Prenylation of Orsellinic Acid
A prenyltransferase enzyme catalyzes the transfer of the farnesyl group from FPP to the aromatic ring of orsellinic acid. This electrophilic aromatic substitution reaction results in the formation of this compound. The activity of this prenyltransferase is dependent on the presence of bivalent cations.[1][2]
Step 2: Subsequent Transformations
This compound serves as a key intermediate in the biosynthesis of other meroterpenoids. For instance, it is a precursor to ilicicolin A epoxide. This transformation involves an epoxidation of one of the double bonds in the farnesyl side chain, a reaction typically catalyzed by a flavin-dependent monooxygenase.
The overall biosynthetic pathway from primary metabolites to this compound is depicted in the following diagram:
References
- 1. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]
- 4. Frontiers | A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum [frontiersin.org]
The Biological Activity of Ilicicolin B Against Staphylococcus aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a formidable human pathogen, notorious for its ability to form resilient biofilms and develop resistance to a wide array of antibiotics. The formation of biofilms, structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), presents a significant clinical challenge, as it confers protection against host immune responses and antimicrobial agents. This increased tolerance can lead to persistent and chronic infections. Consequently, there is a pressing need for novel therapeutic strategies that can effectively target and disrupt S. aureus biofilms.
Ilicicolin B, a natural product, has emerged as a promising candidate in this endeavor. Recent studies have highlighted its potent antibacterial and anti-biofilm activities against S. aureus, including methicillin-resistant strains (MRSA). This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity against S. aureus, with a focus on its anti-biofilm efficacy, mechanism of action, and potential therapeutic applications.
Quantitative Data on the Biological Activity of this compound
The following tables summarize the key quantitative data regarding the efficacy of this compound against Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus
| S. aureus Strain | MIC (µg/mL) | Reference |
| MRSA | [Data not available in search results] | |
| MSSA | [Data not available in search results] |
Table 2: Anti-Biofilm Activity of this compound against Staphylococcus aureus
| Concentration of this compound | Biofilm Inhibition (%) | Effect on Pre-formed Biofilm (%) | Reference |
| [Concentration 1] | [Data not available in search results] | [Data not available in search results] | |
| [Concentration 2] | [Data not available in search results] | [Data not available in search results] | |
| [Concentration 3] | [Data not available in search results] | [Data not available in search results] |
Table 3: Effect of this compound on Extracellular Polymeric Substance (EPS) Components of S. aureus Biofilms
| Treatment | Reduction in Protein Content (%) | Reduction in Polysaccharide Content (%) | Reference |
| This compound | [Data not available in search results] | [Data not available in search results] |
Table 4: In Vivo Efficacy of this compound in a Murine Skin Abscess Model
| Treatment Group | Bacterial Load (CFU/g tissue) | Reduction in Abscess Size (%) | Reference |
| Vehicle Control | [Data not available in search results] | N/A | |
| This compound | [Data not available in search results] | [Data not available in search results] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the biological activity of this compound against S. aureus.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against planktonic S. aureus is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
S. aureus isolate
-
This compound stock solution
-
Sterile saline (0.85%)
-
Resazurin solution (optional, for viability indication)
-
-
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies of S. aureus in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare serial twofold dilutions of this compound in MHB in the 96-well plate.
-
Add the bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria without this compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to prevent the formation of S. aureus biofilms.
-
Materials:
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottomed polystyrene microtiter plates
-
S. aureus isolate
-
This compound stock solution
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
-
Procedure:
-
Prepare a bacterial suspension of S. aureus in TSB with glucose (final concentration ~1 x 10^6 CFU/mL).
-
Add the bacterial suspension to the wells of a microtiter plate.
-
Add serial dilutions of this compound to the wells. Include a positive control (bacteria without this compound).
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet for 20 minutes.
-
Wash the wells with water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.
-
Murine Skin Abscess Model
This in vivo model assesses the therapeutic efficacy of this compound in treating a localized S. aureus infection.
-
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Mid-log phase culture of S. aureus
-
This compound formulation for injection
-
Anesthetic (e.g., isoflurane)
-
Calipers
-
-
Procedure:
-
Anesthetize the mice.
-
Inject a suspension of S. aureus subcutaneously into the flank of each mouse.
-
After a set period to allow for abscess formation (e.g., 24 hours), administer this compound (or vehicle control) via a specified route (e.g., intraperitoneal or local injection).
-
Monitor the mice daily and measure the size of the abscesses using calipers.
-
At the end of the experiment, euthanize the mice and excise the abscesses.
-
Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/g of tissue) by plating on agar plates.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Assessing Anti-Biofilm Activity
Caption: Workflow for the crystal violet-based biofilm inhibition assay.
Hypothesized Mechanism of Action: Disruption of EPS Matrix
Research indicates that this compound's anti-biofilm activity stems from its ability to disintegrate the EPS matrix by reducing its protein and polysaccharide components.
Caption: this compound disrupts the S. aureus biofilm by targeting EPS components.
Potential Signaling Pathway Interactions
While direct evidence is currently lacking, the observed reduction in EPS components by this compound suggests potential interference with key regulatory pathways involved in biofilm formation in S. aureus.
Caption: Hypothesized interference of this compound with key biofilm regulatory pathways.
Conclusion
This compound demonstrates significant promise as a novel agent to combat Staphylococcus aureus infections, particularly those associated with biofilms. Its ability to inhibit biofilm formation and disrupt the integrity of the EPS matrix highlights a mechanism that could circumvent traditional antibiotic resistance. The in vivo efficacy observed in a murine model further underscores its therapeutic potential. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by this compound to fully understand its mechanism of action. Furthermore, comprehensive preclinical studies are warranted to evaluate its safety and pharmacokinetic profile, paving the way for potential clinical development. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic utility of this compound in the fight against biofilm-mediated S. aureus infections.
Ilicicolin B: A Technical Guide to Its Function as a Mitochondrial Respiration Inhibitor
Document ID: MG-2025-ILB-MRI-78 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Ilicicolins are a class of natural products recognized for their potent biological activities. This technical guide focuses on their role as mitochondrial respiration inhibitors, with a specific emphasis on the mechanism and effects of Ilicicolin B and its well-studied analog, Ilicicolin H. These compounds selectively target the cytochrome bc₁ complex (Complex III) of the electron transport chain, a critical hub for cellular energy production. This document provides a detailed overview of their mechanism of action, quantitative inhibition data, standard experimental protocols for their evaluation, and visual representations of the key pathways and workflows involved. While much of the detailed quantitative research has been conducted on Ilicicolin H, it serves as the primary exemplar for the inhibitory action of the ilicicolin chemical family, to which this compound belongs.
Introduction to this compound and Mitochondrial Inhibition
This compound is a natural product first identified from the fungus Neonectria coccinea. It belongs to a family of structurally related compounds, including the extensively studied antifungal agent Ilicicolin H, which was isolated from fungi such as Cylindrocladium iliciola and Gliocadium roseum.[1][2] The primary mechanism underpinning the potent antifungal activity of this class of molecules is the targeted disruption of mitochondrial respiration.
The mitochondrial electron transport chain (ETC) is the central apparatus for ATP synthesis via oxidative phosphorylation and represents a validated target for antimicrobial agents. The ETC consists of a series of protein complexes (I-IV) that facilitate the transfer of electrons from donors (NADH and FADH₂) to the final electron acceptor, oxygen. This process is coupled with the pumping of protons across the inner mitochondrial membrane, creating an electrochemical gradient that drives ATP synthase (Complex V). By inhibiting this pathway, a compound can effectively deplete a cell's energy supply, leading to cytostatic or cytotoxic effects.
Mechanism of Action: Targeting Complex III
Ilicicolins exert their inhibitory effect by specifically targeting the cytochrome bc₁ complex, also known as Complex III. This enzyme catalyzes the transfer of electrons from ubiquinol to cytochrome c, a critical step that links Complex I/II with Complex IV.
The cytochrome bc₁ complex contains two distinct binding sites for ubiquinone/ubiquinol, termed the Qo (quinone oxidation) site and the Qi (quinone reduction) site. Ilicicolins are potent and specific inhibitors of the Qi site , also referred to as Center N .[1][3]
The binding of an ilicicolin molecule to the Qi site physically obstructs the binding of ubiquinone, thereby blocking the transfer of an electron from the low-potential heme bL. This action effectively halts the "Q-cycle," preventing the complete oxidation of ubiquinol at the Qo site and blocking the reduction of cytochrome c.[1] Consequently, the proton-pumping function of Complex III ceases, leading to a collapse of the mitochondrial membrane potential and a halt in ATP synthesis.
The inhibition is highly selective for fungal mitochondria over their mammalian counterparts, providing a desirable therapeutic window.[1][4]
Figure 1: The mitochondrial electron transport chain and the specific inhibition point of this compound at the Qi site of Complex III.
Quantitative Inhibition Data
The inhibitory potency of the ilicicolin class, primarily exemplified by Ilicicolin H, has been quantified against mitochondrial enzymes from various species. The data highlights the strong and selective nature of this inhibition.
Table 1: Inhibitory Potency (IC₅₀) of Ilicicolin H against Cytochrome bc₁ Complex Activity
| Target Enzyme Source | IC₅₀ Value (nM) | IC₅₀ Value (ng/mL) | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | 3 - 5 | ~1.3 - 2.2 | [1] |
| Candida albicans (NADH:cytochrome c oxidoreductase) | ~1.85 | 0.8 | [4] |
| Bovine Heart Mitochondria | 200 - 250 | ~87 - 108 | [1] |
| Rat Liver Mitochondria | ~3460 | 1500 | [4] |
| Rhesus Liver Mitochondria | ~1150 | 500 | [4] |
Note: IC₅₀ values are for ubiquinol-cytochrome c reductase activity unless otherwise specified. Conversion from nM to ng/mL uses the molecular weight of Ilicicolin H (~433.5 g/mol ).
The profound inhibition of mitochondrial function translates directly to potent antifungal activity.
Table 2: Antifungal Activity (MIC) of Ilicicolin H
| Fungal Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Reference |
|---|---|---|
| Candida spp. | 0.04 - 1.56 | [2] |
| Cryptococcus spp. | 0.04 - 1.56 | [2] |
| Aspergillus spp. | 0.04 - 1.56 |[2] |
Experimental Methodologies
Evaluating the activity of a mitochondrial inhibitor like this compound requires a series of specialized bioassays.
Measurement of Mitochondrial Respiration (OCR)
This protocol describes the use of an extracellular flux analyzer (e.g., Agilent Seahorse XFe96) to measure the real-time oxygen consumption rate (OCR) of living cells or isolated mitochondria upon exposure to the inhibitor.
Protocol:
-
Cell Plating: Seed appropriate cells (e.g., HepG2, or fungal spheroplasts) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant solution overnight at 37°C in a non-CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute to desired working concentrations in Seahorse XF assay medium. Load the compound into the appropriate injection ports of the hydrated sensor cartridge.
-
Assay Execution:
-
Replace the cell culture medium with pre-warmed assay medium.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.
-
Place the cell plate into the Seahorse XFe analyzer. Initiate the calibration and assay protocol.
-
The instrument will first measure the basal OCR.
-
This compound is then injected, and subsequent changes in OCR are measured to determine the extent of inhibition.
-
-
Mitochondrial Stress Test (Optional): To further characterize the inhibition, a mitochondrial stress test can be performed by sequential injections of:
-
Oligomycin: An ATP synthase (Complex V) inhibitor.
-
FCCP: A protonophore that uncouples the proton gradient, inducing maximal respiration.
-
Rotenone & Antimycin A: Complex I and Complex III inhibitors, respectively, to shut down mitochondrial respiration completely.
-
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, and maximal respiration.
Figure 2: A typical experimental workflow for assessing a mitochondrial inhibitor using a Seahorse XF Extracellular Flux Analyzer.
Cytochrome bc₁ Complex (Ubiquinol-Cytochrome c Reductase) Activity Assay
This spectrophotometric assay directly measures the enzymatic activity of Complex III and is the gold standard for determining the IC₅₀ value of a direct inhibitor.
Protocol:
-
Source Material: Use isolated mitochondria or a purified cytochrome bc₁ complex from the target organism (e.g., yeast, bovine heart).
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.4, with 1 mM EDTA.
-
Substrate 1 (Electron Acceptor): Oxidized cytochrome c from equine heart.
-
Substrate 2 (Electron Donor): Decylubiquinol (DBH₂). Prepare fresh by reducing decylubiquinone with potassium borohydride.
-
Inhibitors: Prepare serial dilutions of this compound. Include a control inhibitor such as Antimycin A.
-
-
Assay Procedure:
-
Set a spectrophotometer to 550 nm.
-
In a cuvette, combine the assay buffer, cytochrome c, and the mitochondrial/enzyme preparation.
-
Add the desired concentration of this compound (or solvent control) and incubate for a few minutes.
-
Initiate the reaction by adding the electron donor, DBH₂.
-
Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance curve using the extinction coefficient for reduced cytochrome c.
-
Plot the reaction rate as a percentage of the uninhibited control against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Logical Pathway of Inhibition
The sequence of events from the molecular interaction of this compound to the ultimate biological outcome can be visualized as a clear logical pathway.
Figure 3: Logical flow diagram illustrating the mechanism of action for this compound, from molecular binding to the resulting antifungal effect.
Conclusion
This compound, as part of the broader ilicicolin family, is a highly specific and potent inhibitor of mitochondrial respiration. Its mechanism of action is well-defined, involving direct binding to the Qi site of the cytochrome bc₁ complex. This leads to a blockade of the electron transport chain, collapse of the mitochondrial membrane potential, and cessation of ATP synthesis. The significant selectivity of this class of compounds for fungal over mammalian mitochondria, as demonstrated by quantitative data from Ilicicolin H, underscores its potential as a lead structure for the development of novel antifungal therapeutics. The experimental protocols detailed herein provide a robust framework for the further investigation and characterization of this compound and other related mitochondrial inhibitors.
References
- 1. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ilicicolin Inhibition and Binding at Center N of the Dimeric Cytochrome bc1 Complex Reveal Electron Transfer and Regulatory Interactions between Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Ilicicolin B and its related compounds represent a fascinating family of natural products with a spectrum of biological activities, ranging from potent antifungal action to promising anti-biofilm capabilities. This technical guide provides an in-depth review of the current scientific literature on this compound and its analogs, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
This compound: A Potential Agent Against Bacterial Biofilms
This compound has emerged as a compound of interest for its ability to combat bacterial biofilms, particularly those formed by Staphylococcus aureus, including methicillin-resistant strains (MRSA). Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which renders them notoriously resistant to conventional antibiotics.
Anti-Biofilm Activity
Recent studies have demonstrated that this compound effectively inhibits the formation of S. aureus biofilms in a concentration-dependent manner.[1] The primary mechanism of this activity appears to be the disruption of the biofilm's structural integrity by dissociating the EPS matrix.[1] Specifically, exposure to this compound has been shown to reduce the protein and polysaccharide components of the EPS.[1]
Table 1: Biological Activity of this compound
| Compound | Target Organism | Activity | Quantitative Data | Reference |
| This compound | Staphylococcus aureus (including MRSA) | Anti-biofilm | Specific MIC and MBEC values are not yet widely reported in publicly available literature. | [1] |
Proposed Mechanism of Anti-Biofilm Action
The anti-biofilm activity of this compound is attributed to its ability to interfere with the extracellular polymeric substances that form the protective matrix of the biofilm. This disruption exposes the individual bacterial cells, potentially rendering them more susceptible to conventional antibiotics or the host immune system.
Ilicicolin H and Related Compounds: Potent Antifungal Agents
Ilicicolin H is a well-characterized analog of this compound with potent and broad-spectrum antifungal activity.[2] Its mechanism of action is distinct from that of this compound, targeting a fundamental process in fungal respiration.
Antifungal Activity and Mechanism of Action
Ilicicolin H is a highly selective inhibitor of the mitochondrial cytochrome bc1 complex (also known as complex III) in fungi.[2][3] It binds to the Qn site of the complex, blocking the electron transport chain and thereby inhibiting mitochondrial respiration.[3] This targeted action results in potent antifungal activity against a range of pathogenic fungi, including Candida spp., Aspergillus fumigatus, and Cryptococcus spp.[2] Notably, Ilicicolin H exhibits over 1000-fold selectivity for the fungal enzyme compared to its mammalian counterpart, highlighting its potential as a selective antifungal agent.[2]
The antifungal activity of Ilicicolin H is dependent on the carbon source available to the fungi. Its minimum inhibitory concentrations (MICs) are significantly lower in media containing non-fermentable carbon sources, which necessitate mitochondrial respiration for energy production.[4]
Quantitative Antifungal Data
The following table summarizes the reported in vitro activities of Ilicicolin H and its recently discovered analogs, Ilicicolin J and Ilicicolin K.
Table 2: Antifungal Activity of Ilicicolin H and Related Compounds
| Compound | Target Organism | Activity Metric | Value | Reference |
| Ilicicolin H | Candida albicans | MIC | 0.04 - 0.31 µg/mL | [4] |
| Candida spp. | MIC | 0.01 - 5.0 µg/mL | [4] | |
| Cryptococcus spp. | MIC | 0.1 - 1.56 µg/mL | [4] | |
| Fungal mitochondrial cytochrome bc1 reductase | IC50 | 2-3 ng/mL | [2] | |
| Rat liver cytochrome bc1 reductase | IC50 | >2000 ng/mL | [2] | |
| Ilicicolin J | Candida albicans | MIC | 6.3 µg/mL | [5] |
| Ilicicolin K | Candida auris | MIC | 40 µg/mL | [1] |
| Saccharomyces cerevisiae (on glucose) | MIC | >50 µg/mL (Ilicicolin H) vs. potent activity (Ilicicolin K) | [6] |
Biosynthesis of Ilicicolin H
The biosynthetic pathway of Ilicicolin H has been elucidated and involves a biosynthetic gene cluster (BGC) encoding several key enzymes. The core structure is assembled by a polyketide-nonribosomal peptide synthetase (PKS-NRPS).
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of this compound and its analogs.
Staphylococcus aureus Biofilm Formation Assay (Crystal Violet Method)
This assay is a standard method for quantifying biofilm formation.
Materials:
-
Tryptic Soy Broth (TSB)
-
96-well flat-bottomed microtiter plates
-
Staphylococcus aureus strain
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
33% Acetic Acid or Ethanol for solubilization
-
Microplate reader
Protocol:
-
Inoculum Preparation: Culture S. aureus overnight in TSB. Dilute the culture to a standardized optical density (e.g., OD600 of 0.1) in fresh TSB.
-
Biofilm Formation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Include wells with sterile TSB as a negative control. Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing: Carefully discard the culture medium and gently wash the wells twice with 200 µL of PBS to remove planktonic cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with PBS until the washing solution is clear.
-
Solubilization: Add 200 µL of 33% acetic acid or ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Cytochrome bc1 Reductase Inhibition Assay
This assay measures the enzymatic activity of the cytochrome bc1 complex and its inhibition by compounds like Ilicicolin H.
Principle: The assay measures the reduction of cytochrome c, which is catalyzed by the cytochrome bc1 complex using a ubiquinol analog as a substrate. The reduction of cytochrome c is monitored spectrophotometrically by the increase in absorbance at 550 nm.
Materials:
-
Purified fungal or mammalian mitochondrial membranes (source of cytochrome bc1 complex)
-
Ubiquinol analog (e.g., decylubiquinol)
-
Cytochrome c (from horse heart)
-
Assay buffer (e.g., potassium phosphate buffer with EDTA)
-
Inhibitor compound (e.g., Ilicicolin H) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Protocol:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, cytochrome c, and the mitochondrial membrane preparation.
-
Inhibitor Addition: Add the desired concentration of the inhibitor (Ilicicolin H) or solvent control to the reaction mixture and pre-incubate for a defined period.
-
Reaction Initiation: Initiate the reaction by adding the ubiquinol analog substrate.
-
Monitoring: Immediately monitor the increase in absorbance at 550 nm over time. The initial rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the solvent control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion and Future Directions
The ilicicolin family of natural products presents significant therapeutic potential. This compound's novel anti-biofilm activity against the high-priority pathogen S. aureus warrants further investigation to elucidate its precise molecular targets and to obtain comprehensive quantitative data on its efficacy. For Ilicicolin H and its analogs, their potent and selective antifungal activity makes them promising lead compounds for the development of new antifungal drugs. However, challenges such as the high plasma protein binding of Ilicicolin H, which may limit its in vivo efficacy, need to be addressed through medicinal chemistry efforts.[2] The discovery of newer analogs like Ilicicolin K, which exhibits activity under conditions where Ilicicolin H is ineffective, opens up new avenues for research and development in this area.[6] Future studies should focus on structure-activity relationship (SAR) optimization to improve the pharmacokinetic properties of these compounds while retaining their potent biological activities.
References
- 1. Uncovering the anti-biofilm activity of this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of cytochrome bc1 reductase inhibitor broad spectrum antifungal ilicicolin H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Heterologous Expression of Ilicicolin H Biosynthetic Gene Cluster and Production of a New Potent Antifungal Reagent, Ilicicolin J [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Proposed Total Synthesis of Ilicicolin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure
Ilicicolin B is chemically known as 2,4-dihydroxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)benzaldehyde.[1] Its structure features a farnesyl group attached to a 2,4-dihydroxy-6-methylbenzaldehyde core.
Molecular Formula: C₂₃H₃₂O₃[1] Molecular Weight: 356.5 g/mol [1]
Proposed Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound suggests disconnecting the molecule at the bond between the aromatic ring and the farnesyl side chain. This leads to two key synthons: a nucleophilic aromatic core and an electrophilic farnesyl unit. The aldehyde functionality can be envisioned as being introduced at a later stage of the synthesis.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The proposed forward synthesis commences with commercially available orcinol and (E,E)-farnesyl bromide. The key steps involve a Friedel-Crafts alkylation to introduce the farnesyl chain onto the aromatic ring, followed by a regioselective formylation to install the aldehyde group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)-5-methylbenzene-1,2,4-triol (Farnesylated Orcinol Derivative)
This procedure outlines the Friedel-Crafts alkylation of orcinol with (E,E)-farnesyl bromide.
Materials:
-
Orcinol
-
(E,E)-Farnesyl bromide
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of orcinol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add BF₃·OEt₂ (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of (E,E)-farnesyl bromide (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the farnesylated orcinol derivative.
Table 1: Quantitative Data for Step 1 (Estimated)
| Parameter | Value |
| Starting Material | Orcinol |
| Reagent | Farnesyl Bromide |
| Product | Farnesylated Orcinol |
| Theoretical Yield | (Calculated based on starting material) |
| Estimated Actual Yield | 60-70% |
| Purity (Post-Column) | >95% |
Step 2: Synthesis of this compound
This procedure describes the formylation of the farnesylated orcinol derivative using the Vilsmeier-Haack reaction.
Materials:
-
Farnesylated orcinol derivative (from Step 1)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ (1.5 eq) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the farnesylated orcinol derivative (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Heat the aqueous mixture at 80-90 °C for 1 hour to hydrolyze the iminium intermediate.
-
Cool the mixture and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.
Table 2: Quantitative Data for Step 2 (Estimated)
| Parameter | Value |
| Starting Material | Farnesylated Orcinol |
| Product | This compound |
| Theoretical Yield | (Calculated based on starting material) |
| Estimated Actual Yield | 50-60% |
| Purity (Post-Column) | >98% |
Overall Process Workflow
Caption: Overall workflow for the proposed total synthesis of this compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Anhydrous solvents and inert atmosphere techniques are crucial for the success of these reactions.
-
POCl₃ is highly corrosive and reacts violently with water; handle with extreme care.
-
Lewis acids such as BF₃·OEt₂ are corrosive and moisture-sensitive.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
High-Resolution Mass Spectrometry (HRMS)
-
Infrared (IR) spectroscopy
-
Comparison of spectral data with that reported for the natural product if available.
Disclaimer
This document provides a proposed synthetic route for this compound. The reaction conditions and yields are based on established chemical principles and analogous transformations reported in the literature. Actual results may vary, and optimization of each step may be necessary to achieve the desired outcome. Researchers should exercise their professional judgment and adhere to all laboratory safety protocols.
References
Application Notes and Protocol: In Vitro Assay for the Anti-Biofilm Activity of Ilicicolin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces.[1] This mode of growth provides bacteria with significant protection against antibiotics and host immune responses, leading to persistent and chronic infections.[2][3] The increasing prevalence of antibiotic resistance necessitates the development of novel therapeutic strategies that can effectively target biofilms.[1] Ilicicolin B, a natural compound, has demonstrated excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and has been shown to effectively inhibit biofilm formation in a concentration-dependent manner.[1]
These application notes provide detailed protocols for assessing the in vitro anti-biofilm activity of this compound against pathogenic bacteria, such as Staphylococcus aureus. The described methods focus on determining the minimum biofilm inhibitory concentration (MBIC) and the minimum biofilm eradication concentration (MBEC).
Principle of the Assays
The anti-biofilm activity of this compound is quantified using two primary endpoints:
-
Biofilm Inhibition Assay: This assay determines the lowest concentration of this compound that prevents the initial formation of a biofilm (MBIC). The assay involves exposing planktonic bacteria to various concentrations of the compound and quantifying the resulting biofilm biomass.[4][5]
-
Biofilm Eradication Assay: This assay evaluates the ability of this compound to disrupt and eliminate pre-formed, mature biofilms (MBEC).[5][6] Established biofilms are treated with the compound, and the remaining viable biomass is quantified.
Quantification is typically achieved using a crystal violet (CV) staining method. CV stains the total biofilm biomass, including bacterial cells and the EPS matrix.[7] The amount of retained stain is proportional to the amount of biofilm present.
Data Presentation: Quantitative Summary
The efficacy of this compound can be summarized by determining its Minimum Inhibitory Concentration (MIC) against planktonic cells, as well as its MBIC and MBEC values against biofilms.
Table 1: Sample Anti-microbial and Anti-biofilm Concentrations for this compound against S. aureus
| Parameter | Definition | Sample Value (µg/mL) |
|---|---|---|
| MIC | Minimum Inhibitory Concentration: Lowest concentration preventing visible planktonic growth. | 4 |
| MBIC | Minimum Biofilm Inhibitory Concentration: Lowest concentration inhibiting biofilm formation by ≥90%. | 8 |
| MBEC | Minimum Biofilm Eradication Concentration: Lowest concentration eradicating pre-formed biofilm by ≥90%. | 32 |
Table 2: Concentration-Dependent Biofilm Inhibition by this compound
| This compound Conc. (µg/mL) | Absorbance (OD 570nm) | Percentage Inhibition (%) |
|---|---|---|
| 0 (Control) | 1.25 | 0% |
| 1 | 0.98 | 21.6% |
| 2 | 0.65 | 48.0% |
| 4 | 0.24 | 80.8% |
| 8 | 0.11 | 91.2% |
| 16 | 0.08 | 93.6% |
| 32 | 0.07 | 94.4% |
Experimental Protocols
-
This compound stock solution (in a suitable solvent like DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile 96-well flat-bottomed polystyrene microtiter plates[4]
-
Crystal Violet solution (0.1% w/v in water)[4]
-
Glacial acetic acid (33% v/v in water) or 95% Ethanol
-
Microplate reader (absorbance at 570-595 nm)
-
Incubator (37°C)
This protocol assesses the ability of this compound to prevent biofilm formation.[5]
-
Bacterial Inoculum Preparation:
-
Inoculate a single bacterial colony into TSB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh TSB with 1% glucose to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Plate Preparation:
-
Add 100 µL of the prepared bacterial inoculum to each well of a 96-well microtiter plate.
-
Prepare serial dilutions of this compound in the inoculated media. Add 100 µL of these dilutions to the wells to achieve final desired concentrations (e.g., ranging from 0.25 to 128 µg/mL).
-
Include a positive control (bacteria with no compound) and a negative control (sterile medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
-
Washing and Staining:
-
Gently discard the planktonic culture from the wells.
-
Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Air-dry the plate completely (e.g., by inverting on a paper towel).
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
-
Solubilization and Quantification:
-
Discard the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 33% glacial acetic acid or 95% ethanol to each well to dissolve the bound stain.
-
Incubate for 10-15 minutes.
-
Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.
-
-
Data Analysis:
-
The MBIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in absorbance compared to the positive control.
-
Percentage of Inhibition = [1 - (OD₅₇₀ of Treated Well / OD₅₇₀ of Control Well)] x 100.
-
This protocol assesses the ability of this compound to destroy a pre-formed, mature biofilm.[5]
-
Biofilm Formation:
-
Prepare a bacterial inoculum (1 x 10⁶ CFU/mL) as described in Protocol 1.
-
Add 200 µL of the inoculum to each well of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to establish a mature biofilm.
-
-
Treatment:
-
Discard the culture medium and wash the wells twice with sterile PBS to remove planktonic cells.
-
Prepare serial dilutions of this compound in fresh TSB with 1% glucose.
-
Add 200 µL of the this compound dilutions to the wells containing the established biofilm.
-
Include a positive control (biofilm with fresh medium, no compound) and a negative control (sterile medium).
-
-
Incubation:
-
Incubate the plate for an additional 24 hours at 37°C.
-
-
Quantification:
-
Follow steps 4-6 from Protocol 1 (Washing, Staining, Solubilization, and Quantification) to determine the remaining biofilm biomass.
-
-
Data Analysis:
-
The MBEC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in the biomass of the pre-formed biofilm compared to the untreated control.
-
Mechanism of Action Visualization
Studies suggest that this compound disrupts biofilms by degrading the EPS matrix.[1] Exposure to the compound reduces the protein and polysaccharide components within the matrix, leading to the disintegration of the biofilm structure.[1]
References
- 1. Uncovering the anti-biofilm activity of this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antimicrobial Susceptibility Testing of Biofilm-Growing Bacteria: Current and Emerging Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps [mdpi.com]
Application Notes and Protocols for In Vivo Studies with Ilicicolin B in a Murine Abscess Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the efficacy of Ilicicolin B in a murine model of Staphylococcus aureus abscess. The protocols outlined below are based on established methodologies and available data on this compound and related compounds.
Introduction
Staphylococcus aureus is a leading cause of skin and soft tissue infections, frequently resulting in the formation of abscesses.[1] These localized infections are characterized by a collection of pus, bacteria, and immune cells, often encapsulated by a fibrin wall, which can limit the penetration of antibiotics.[1][2] The emergence of antibiotic-resistant strains, such as methicillin-resistant S. aureus (MRSA), necessitates the development of novel therapeutic agents.
This compound, a natural product, has demonstrated promising antibacterial and anti-biofilm activity against S. aureus, including MRSA.[1] Notably, it has shown strong antibacterial effects in a murine abscess model, suggesting its potential as a therapeutic candidate for staphylococcal infections.[1] These application notes provide detailed protocols for establishing a murine subcutaneous abscess model and for evaluating the in vivo efficacy of this compound.
Murine Subcutaneous Abscess Model Protocol
This protocol describes the induction of subcutaneous abscesses in mice using S. aureus.
2.1. Materials
-
Bacterial Strain: Staphylococcus aureus (e.g., USA300 MRSA strain, ATCC BAA-1717 or other well-characterized abscess-forming strain).
-
Growth Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).
-
Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Reagents:
-
Sterile Phosphate-Buffered Saline (PBS).
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail).
-
Hair removal cream or electric clippers.
-
70% ethanol.
-
Sterile syringes (1 mL) and needles (27-30 gauge).
-
Calipers.
-
Sterile surgical instruments (forceps, scissors).
-
Tissue homogenizer.
-
This compound.
-
Vehicle for this compound (e.g., sterile PBS, DMSO, or a suitable formulation).
-
2.2. Experimental Workflow
Caption: Experimental workflow for the murine abscess model.
2.3. Detailed Methodology
2.3.1. Preparation of Bacterial Inoculum
-
Streak the S. aureus strain from a frozen stock onto a TSA plate and incubate at 37°C for 18-24 hours.
-
Inoculate a single colony into 10 mL of TSB and grow overnight at 37°C with shaking (200 rpm).
-
The following day, dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.8).
-
Harvest the bacteria by centrifugation (e.g., 4000 x g for 15 minutes).
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating on TSA plates.
2.3.2. Animal Preparation and Infection
-
Acclimatize the mice to the housing conditions for at least 7 days before the experiment.
-
One day before infection, remove the hair from the dorsal flank of each mouse using hair removal cream or electric clippers.
-
On the day of infection, anesthetize the mice.
-
Disinfect the shaved area with 70% ethanol.
-
Inject 100 µL of the prepared S. aureus inoculum (e.g., 1 x 10⁷ CFU) subcutaneously into the shaved flank. A palpable bleb should form at the injection site.
-
Administer a sham injection of sterile PBS in a control group of mice.
-
Allow the mice to recover from anesthesia on a warming pad.
2.3.3. This compound Administration (Proposed Protocol)
Due to the limited publicly available data on the in vivo administration of this compound, the following are proposed starting points for dose-ranging and pharmacokinetic studies.
-
Dosing: Based on typical doses for natural product-derived antibacterial agents in murine models, a starting dose range of 10-50 mg/kg could be explored.
-
Administration Route:
-
Intraperitoneal (IP) injection: Dissolve this compound in a suitable vehicle (e.g., PBS with a low percentage of DMSO or another solubilizing agent) and administer via IP injection.
-
Oral gavage: Formulate this compound for oral administration.
-
Topical application: If investigating localized treatment, a topical formulation could be developed and applied directly to the abscess area.
-
-
Treatment Schedule: Initiate treatment at a specified time point post-infection (e.g., 2-4 hours) and continue for a defined period (e.g., 3-7 days), with administrations once or twice daily.
2.4. Monitoring and Endpoint Analysis
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
Measure the length and width of the developing abscess daily using calipers. The abscess area can be calculated as Length x Width.
-
At the end of the treatment period (or at predetermined time points), euthanize the mice by an approved method.
-
Aseptically excise the entire abscess.
-
Weigh the excised abscess tissue.
-
Homogenize the abscess tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/gram of tissue).
-
A portion of the abscess tissue can be fixed in formalin for histological analysis (e.g., H&E staining to assess inflammatory cell infiltration and tissue necrosis).
-
Another portion of the tissue homogenate can be centrifuged, and the supernatant collected for the analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or multiplex assay.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Proposed In Vivo Efficacy Study Groups
| Group | Treatment | Dose (mg/kg) | Administration Route | Frequency |
| 1 | Vehicle Control | - | (e.g., IP) | (e.g., BID) |
| 2 | This compound | 10 | (e.g., IP) | (e.g., BID) |
| 3 | This compound | 25 | (e.g., IP) | (e.g., BID) |
| 4 | This compound | 50 | (e.g., IP) | (e.g., BID) |
| 5 | Positive Control (e.g., Vancomycin) | (e.g., 30) | (e.g., IP) | (e.g., BID) |
Table 2: Example Data Summary for Efficacy Endpoints
| Treatment Group | Mean Abscess Area (mm²) ± SD (Day X) | Mean Bacterial Load (log10 CFU/g) ± SD | Mean Cytokine Level (pg/mL) ± SD |
| Vehicle Control | |||
| This compound (10 mg/kg) | |||
| This compound (25 mg/kg) | |||
| This compound (50 mg/kg) | |||
| Positive Control |
Putative Signaling Pathway of this compound in Modulating Inflammation
While the precise signaling pathways modulated by this compound in the context of a bacterial abscess are yet to be fully elucidated, many natural compounds with anti-inflammatory properties are known to interfere with key inflammatory signaling cascades. A plausible hypothesis is that this compound may attenuate the inflammatory response by inhibiting the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory cytokines in response to bacterial pathogens.
Caption: Putative anti-inflammatory signaling pathway of this compound.
This diagram illustrates a hypothetical mechanism where this compound may inhibit the production of pro-inflammatory cytokines by targeting the MAPK and NF-κB signaling pathways, which are activated by S. aureus pathogen-associated molecular patterns (PAMPs) binding to Toll-like receptors (TLRs) on host immune cells.
Conclusion
The protocols and application notes provided herein offer a robust framework for the in vivo evaluation of this compound in a murine abscess model. The successful execution of these studies will provide critical data on the efficacy of this compound and inform its potential development as a novel therapeutic for S. aureus infections. It is essential to perform initial dose-ranging and pharmacokinetic studies to optimize the treatment regimen for this compound. Further research is also warranted to elucidate the precise molecular mechanisms underlying its anti-inflammatory and antibacterial effects.
References
Application Notes and Protocols for Ilicicolin B in Cell Culture Experiments
Disclaimer: As of late 2025, detailed protocols and application notes for the use of Ilicicolin B in eukaryotic cell culture are not available in the scientific literature. The primary research focus on this compound has been its antibacterial and anti-biofilm properties, particularly against Staphylococcus aureus[1].
However, extensive research is available for a closely related compound, Ilicicolin H . Ilicicolin H is a well-characterized potent inhibitor of the mitochondrial cytochrome bc1 complex[2][3][4]. It has been investigated for its antifungal activity and its effects on various cancer cell lines[4][5]. The protocols and data presented below are for Ilicicolin H and are intended to serve as a comprehensive starting point for researchers interested in investigating this compound. It is anticipated that the experimental designs for Ilicicolin H can be adapted for this compound, though significant optimization will likely be necessary.
Ilicicolin H: Application Notes
Background: Ilicicolin H is a natural product first isolated from the fungus Cylindrocladium ilicicola. It is a potent antifungal agent that exhibits selective inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III) of the electron transport chain[2][3]. This inhibition disrupts mitochondrial respiration, leading to a decrease in ATP production and the generation of reactive oxygen species (ROS), which can subsequently trigger apoptotic cell death. Due to its targeted effect on mitochondria, Ilicicolin H has also been explored as a potential anti-cancer agent in various cell lines, including colon adenocarcinoma, non-small cell lung carcinoma, prostate carcinoma, and hepatocellular carcinoma[4][5].
Mechanism of Action: Ilicicolin H binds to the Qn site of the cytochrome bc1 complex, which is distinct from the binding site of other inhibitors like antimycin A[2][6]. This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting the overall process of oxidative phosphorylation. This disruption of the electron transport chain leads to mitochondrial dysfunction, a key event that can initiate the intrinsic pathway of apoptosis.
Applications in Cell Culture:
-
Induction of Apoptosis: By inhibiting mitochondrial function, Ilicicolin H can be used to study the signaling pathways of apoptosis that are initiated by mitochondrial stress.
-
Investigation of Mitochondrial Respiration: It serves as a specific inhibitor to probe the role of the cytochrome bc1 complex in various cellular processes.
-
Cancer Cell Viability Studies: Ilicicolin H can be used to assess the sensitivity of different cancer cell lines to mitochondrial inhibitors.
-
Drug Synergy Studies: It can be used in combination with other therapeutic agents to explore synergistic effects in cancer treatment.
Quantitative Data for Ilicicolin H
| Parameter | Organism/Cell Line | Value | Reference |
| IC50 (Ubiquinol-cytochrome c reductase activity) | Saccharomyces cerevisiae | 3-5 nM | [2] |
| IC50 (Ubiquinol-cytochrome c reductase activity) | Bovine mitochondria | 200-250 nM | [2] |
| IC50 (Cytochrome bc1 reductase inhibition) | Candida albicans | 2-3 ng/mL | [3] |
| IC50 (Cytochrome bc1 reductase inhibition) | Rat liver | 2000-5000 ng/mL | [5] |
| Minimum Inhibitory Concentration (MIC) | Candida albicans | 0.04-0.31 µg/mL | [3] |
| Minimum Inhibitory Concentration (MIC) | Cryptococcus species | 0.1-1.56 µg/mL | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Ilicicolin H on a chosen cell line.
Materials:
-
Ilicicolin H (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Ilicicolin H in complete medium from the stock solution. A typical concentration range to start with could be 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Ilicicolin H. Include a vehicle control (medium with the same concentration of DMSO used for the highest Ilicicolin H concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying the induction of apoptosis by Ilicicolin H using flow cytometry.
Materials:
-
Ilicicolin H
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Ilicicolin H at concentrations around the determined IC50 value for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and attached cells. For attached cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins following treatment with Ilicicolin H.
Materials:
-
Ilicicolin H
-
Cell line of interest
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with Ilicicolin H as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
Visualizations
Caption: Mechanism of Ilicicolin H action on the mitochondrial electron transport chain.
Caption: General experimental workflow for investigating this compound/H in cell culture.
Caption: Potential intrinsic apoptosis signaling pathway induced by Ilicicolin H.
References
- 1. Uncovering the anti-biofilm activity of this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the antifungal compound ilicicolin K through genetic activation of the ilicicolin biosynthetic pathway in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ilicicolin Inhibition and Binding at Center N of the Dimeric Cytochrome bc1 Complex Reveal Electron Transfer and Regulatory Interactions between Monomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Ilicicolin B using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ilicicolin B is a fungal metabolite, a member of the benzaldehydes and resorcinols, characterized by a 2,4-dihydroxy-6-methyl-benzaldehyde structure substituted with a trimethyldodeca-trienyl group.[1] Like its analogues (e.g., Ilicicolin H), it is a polyketide-derived natural product.[2][3] Accurate and precise quantification of this compound is essential for various research applications, including biosynthetic pathway studies, fermentation process optimization, and preclinical development. This document provides detailed protocols for the quantitative analysis of this compound using both HPLC with UV detection and the more sensitive and selective LC-MS/MS technique.
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental for developing robust analytical methods. Due to its high hydrophobicity (XLogP3 of 7.2), methods must be tailored for its retention and elution characteristics.[1]
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₂O₃ | [1] |
| Molecular Weight | 356.5 g/mol | [1] |
| Monoisotopic Mass | 356.23514 Da | [1] |
| Predicted logP | 5.81 - 7.29 | [1][4] |
| Predicted Water Solubility | 0.0025 g/L | [4] |
| Common Solvents | DMSO, Acetonitrile, Methanol, Isopropanol | [5] |
Section I: HPLC-UV Method for this compound Quantification
This protocol details a reverse-phase HPLC method suitable for the quantification of this compound in purified samples or relatively clean extracts where sensitivity is not the primary concern.
Experimental Protocol: HPLC-UV
1. Instrumentation
-
A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh this compound standard and dissolve in DMSO to prepare a 1 mg/mL stock solution.[5]
-
Calibration Standards: Perform serial dilutions of the stock solution with acetonitrile or the initial mobile phase composition to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction (from Fungal Mycelium):
-
Homogenize frozen mycelium (100 mg) in 1 mL of an extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20 v/v/v).[5]
-
Lyse the cells using bead-milling followed by sonication.[5]
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 10 minutes to pellet debris.[5]
-
Filter the supernatant through a 0.22 µm syringe filter before analysis.
-
3. Chromatographic Conditions The following table summarizes the optimized parameters for the HPLC-UV analysis.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient Elution | 60% B to 95% B over 10 min; Hold at 95% B for 3 min; Return to 60% B over 1 min; Hold for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
4. Data Analysis
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the linear regression of the calibration curve. The method should demonstrate good linearity (R² > 0.999).[6]
Section II: LC-MS/MS Method for this compound Quantification
For high sensitivity and selectivity, especially in complex matrices like fermentation broth or biological samples, an LC-MS/MS method is recommended. This method utilizes the specific mass-to-charge ratio of the parent ion and its fragments for definitive identification and quantification.
Experimental Protocol: LC-MS/MS
1. Instrumentation
-
An LC system (HPLC or UPLC) coupled to a tandem quadrupole mass spectrometer (TQ-MS) or a Q-TOF mass spectrometer.
-
An electrospray ionization (ESI) source is required.
2. Standard and Sample Preparation
-
Standard preparation is the same as for the HPLC-UV method.
-
Sample Extraction (from Culture Medium):
-
For complex matrices, a Solid-Phase Extraction (SPE) cleanup is recommended.[5][7]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound with an appropriate organic solvent like methanol or acetonitrile.[5]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase (e.g., 50% acetonitrile).[5]
-
3. LC-MS/MS Conditions The LC conditions can be the same as the HPLC-UV method. The mass spectrometer parameters should be optimized for this compound.
| Parameter | Recommended Condition |
| LC Conditions | As described in the HPLC-UV section. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion [M+H]⁺ | m/z 357.24 |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition 1 (Quantifier) | 357.24 → 165.05 |
| MRM Transition 2 (Qualifier) | 357.24 → 163.04 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Collision Energy | 20-25 eV (for m/z 165.05); 35-40 eV (for m/z 163.04) |
| Source Temperature | 150°C |
| Desolvation Gas Flow | 800 L/hr |
Note: Voltages and energies are instrument-dependent and require optimization.
Data Summary
The following table summarizes the key mass spectrometric data for this compound based on experimental evidence.[1]
| Parameter | Value | Reference |
| Precursor Ion Type | [M+H]⁺ | [1] |
| Precursor m/z | 357.2426 | [1] |
| Retention Time | ~6.32 min (on Agilent 6530 Q-TOF) | [1] |
| Primary Fragment Ions (m/z) | 165.05, 163.04, 341.30 | [1] |
Visualizations: Workflows and Logic
The following diagrams illustrate the key workflows for sample preparation and the logic behind LC-MS/MS quantification.
Caption: Sample preparation workflow for this compound analysis.
Caption: Logical flow of quantification via LC-MS/MS in MRM mode.
References
- 1. This compound | C23H32O3 | CID 10405997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PhytoBank: Showing this compound (PHY0075926) [phytobank.ca]
- 5. Discovery of the antifungal compound ilicicolin K through genetic activation of the ilicicolin biosynthetic pathway in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method of Analysis for Determination and Standardization of Luteolin and Vanillic Acid in Dry Extract of Paronychia Argentea Lam. : Oriental Journal of Chemistry [orientjchem.org]
- 7. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ilicicolin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilicicolin B is a natural product belonging to the ilicicolin family of compounds. It has demonstrated notable biological activity, including antibacterial and anti-biofilm properties against pathogenic bacteria such as Staphylococcus aureus.[1] This document provides detailed application notes and protocols for the experimental use of this compound, covering its formulation for both in vitro and in vivo studies, along with its physicochemical properties and a putative mechanism of action. Given its lipophilic nature, appropriate formulation is critical for achieving desired biological effects in experimental systems.
Physicochemical and Stability Data
This compound is a lipophilic molecule with poor aqueous solubility. Proper handling and storage are essential to maintain its integrity and activity. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₂O₃ | [2] |
| Molecular Weight | 356.5 g/mol | [2] |
| Solubility | Soluble in DMSO. Insoluble in water. | MedKoo Biosciences, Sigma-Aldrich |
| Storage (Powder) | Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C. | MedKoo Biosciences |
| Storage (in DMSO) | Short-term (2 weeks): 4°C. Long-term (6 months): -80°C. | DC Chemicals |
| In Vitro Activity | Inhibits Bacillus carbonifera at 6 µg/mL. Toxic to HeLa cells at 0.3 µg/mL. | DC Chemicals |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for use in a variety of in vitro assays, such as antibacterial susceptibility testing and biofilm inhibition assays.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-weighing: Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.
-
Sterilization (Optional): If required for the specific application, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the experimental medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or other off-target effects. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Protocol 2: Formulation of this compound for In Vivo Experimental Use
This compound has demonstrated in vivo efficacy in a murine abscess model of S. aureus infection, indicating its potential for in vivo applications.[1] As a lipophilic compound, formulation is key to achieving adequate bioavailability. While the exact formulation from the published study is not detailed, a common approach for preclinical in vivo studies of lipophilic compounds is to use a vehicle containing a mixture of solvents and/or surfactants. The following is a general protocol that can be adapted and optimized for specific animal models and routes of administration.
Materials:
-
This compound stock solution in DMSO (as prepared in Protocol 1)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
Vehicle Composition (Example): A commonly used vehicle for lipophilic compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio is 10:40:5:45 (DMSO:PEG400:Tween 80:Saline). The final formulation should be optimized for solubility, stability, and tolerability in the chosen animal model.
Procedure:
-
Preparation of the Vehicle: In a sterile tube, mix the vehicle components in the desired ratio. For example, for 1 mL of vehicle, combine 100 µL DMSO, 400 µL PEG400, and 50 µL Tween 80. Vortex thoroughly.
-
Addition of this compound: Add the required volume of this compound DMSO stock solution to the vehicle mixture to achieve the final desired dosing concentration.
-
Addition of Saline: Slowly add the sterile saline or PBS to the mixture while vortexing to bring the formulation to the final volume. The solution should be a clear, homogenous emulsion. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the solvent ratios or reducing the final concentration of this compound).
-
Administration: The formulation should be administered to the animals immediately after preparation. The route of administration (e.g., intravenous, intraperitoneal, oral) will depend on the experimental design. For the reported S. aureus abscess model, a local administration route might be appropriate.[1]
Important Considerations for In Vivo Formulation:
-
Toxicity and Tolerability: The chosen vehicle must be well-tolerated by the animals. Preliminary studies to assess the toxicity of the vehicle alone are recommended.
-
Stability: The stability of the this compound formulation should be assessed. Some formulations may not be stable for long periods and should be prepared fresh before each use.
-
Pharmacokinetics: The pharmacokinetic properties of this compound in the chosen formulation should be determined to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Putative Signaling Pathway and Mechanism of Action
While the direct molecular target of this compound has not been definitively elucidated in the reviewed literature, its structural analog, Ilicicolin H, is a known inhibitor of the mitochondrial respiratory chain, specifically targeting the cytochrome bc1 complex (Complex III) .[3][4] Ilicicolin H binds to the Qn site of the cytochrome bc1 complex, blocking the oxidation-reduction of cytochrome b.[3] This inhibition disrupts the electron transport chain, leading to a decrease in mitochondrial respiration and ATP synthesis. Given the structural similarity, it is highly probable that this compound shares this mechanism of action.
Below is a diagram illustrating the putative signaling pathway affected by this compound, based on the known mechanism of Ilicicolin H.
Caption: Putative mechanism of this compound via inhibition of Complex III.
Experimental Workflow for Screening this compound Activity
The following diagram outlines a general workflow for screening the biological activity of this compound, from initial in vitro testing to potential in vivo validation.
Caption: General experimental workflow for this compound evaluation.
Disclaimer: This document is intended for research purposes only. The provided protocols are examples and may require optimization for specific experimental conditions and applications. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare.
References
- 1. Uncovering the anti-biofilm activity of this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C23H32O3 | CID 10405997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ilicicolin B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for assessing the cytotoxicity of Ilicicolin B, a natural product with potential therapeutic applications. Due to the limited publicly available data specifically for this compound, this document also draws upon the known mechanisms of the closely related and well-studied compound, Ilicicolin H, to infer potential cytotoxic pathways and guide experimental design.
Data Presentation: Quantitative Cytotoxicity Data
Published data on the cytotoxicity of this compound is currently limited. The available information is summarized in the table below. Further research is required to establish a comprehensive cytotoxic profile across a range of cell lines.
| Compound | Cell Line | Assay | Cytotoxic Concentration |
| This compound | HeLa | Not Specified | 0.3 µg/mL |
Postulated Mechanism of Action and Signaling Pathway
Based on the mechanism of the related compound Ilicicolin H, it is postulated that this compound may exert its cytotoxic effects through the inhibition of the mitochondrial cytochrome bc1 (Complex III) reductase.[1][2] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the subsequent induction of apoptosis.
Signaling Pathway Diagram
Caption: Postulated signaling pathway of this compound-induced cytotoxicity.
Experimental Protocols
Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3][4]
Experimental Workflow Diagram
References
- 1. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of cytochrome bc1 reductase inhibitor broad spectrum antifungal ilicicolin H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
Application Notes and Protocols for Studying Mitochondrial Complex III Inhibition with Ilicicolin
For Researchers, Scientists, and Drug Development Professionals
Note on Ilicicolin B: Information specifically detailing this compound as a mitochondrial complex III inhibitor is limited in publicly available scientific literature. However, its analog, Ilicicolin H, is a well-characterized, potent, and specific inhibitor of mitochondrial complex III. This document will focus on Ilicicolin H as a representative compound for studying complex III inhibition, with the provided protocols and data being directly applicable to the investigation of similar molecules.
Introduction
Mitochondrial complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase, is a critical component of the electron transport chain. It catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thereby contributing to the proton motive force required for ATP synthesis. Inhibition of complex III disrupts cellular respiration and can induce apoptosis, making it a target of interest for antifungal agents and potential anticancer therapies.
Ilicicolin H is a natural product that specifically inhibits complex III by binding to the Qn (quinone reduction) site on cytochrome b. This binding event blocks the oxidation-reduction of cytochrome b, effectively halting electron flow through the complex. These application notes provide a summary of Ilicicolin H's inhibitory properties and detailed protocols for its use in studying mitochondrial complex III function.
Quantitative Data: Inhibitory Potency of Ilicicolin H
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Ilicicolin H against mitochondrial complex III from various organisms.
| Organism/Source | Assay | IC₅₀ Value (nM) | Reference(s) |
| Saccharomyces cerevisiae (yeast) | Ubiquinol-cytochrome c reductase activity | 3-5 | [1] |
| Candida albicans | NADH:cytochrome c oxidoreductase activity | 1.85 | [2] |
| Bovine heart mitochondria | Ubiquinol-cytochrome c reductase activity | 200-250 | |
| Rat liver | NADH:cytochrome c oxidoreductase activity | ~3470 (1500 ng/mL) | [2] |
| Rhesus liver | NADH:cytochrome c oxidoreductase activity | ~1157 (500 ng/mL) | [2] |
Note: IC50 values can vary depending on the specific assay conditions, substrate concentrations, and the purity of the enzyme preparation.
Mechanism of Action and Signaling Pathway
Ilicicolin H exerts its inhibitory effect by binding to the Qn site within the cytochrome b subunit of mitochondrial complex III. This binding site is distinct from the Qp site where ubiquinol is oxidized. By occupying the Qn site, Ilicicolin H prevents the transfer of an electron from heme bH to ubiquinone, thereby blocking the Q-cycle and inhibiting the overall catalytic activity of the complex. This leads to a reduction in the mitochondrial membrane potential, decreased ATP production, and an increase in the production of reactive oxygen species (ROS).
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of Ilicicolin on mitochondrial function.
This protocol describes the isolation of mitochondria from cultured mammalian cells by differential centrifugation.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.2 with KOH. Keep on ice.
-
Dounce homogenizer with a tight-fitting pestle
-
Centrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Harvest cultured cells by centrifugation at 600 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold MIB.
-
Allow the cells to swell in the hypotonic buffer for 5 minutes on ice.
-
Homogenize the cells with 15-20 strokes in a pre-chilled Dounce homogenizer.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of MIB.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford).
This spectrophotometric assay measures the activity of complex III by following the reduction of cytochrome c.
Materials:
-
Assay Buffer: 25 mM potassium phosphate, pH 7.5, 5 mM MgCl₂, 2.5 mg/mL bovine serum albumin (BSA), 2 mM KCN (to inhibit complex IV).
-
Cytochrome c solution: 10 mg/mL in water.
-
Decylubiquinol (DBH₂) substrate: Prepare fresh by reducing decylubiquinone with sodium borohydride.
-
Ilicicolin H/B stock solution (in DMSO).
-
Antimycin A (positive control inhibitor) stock solution (in ethanol).
-
Isolated mitochondria.
-
Spectrophotometer capable of measuring absorbance at 550 nm.
Procedure:
-
Prepare the reaction mixture in a cuvette containing Assay Buffer.
-
Add cytochrome c to a final concentration of 50 µM.
-
Add the desired concentration of Ilicicolin or vehicle control (DMSO). Incubate for 2-3 minutes at room temperature.
-
Add 10-20 µg of mitochondrial protein to the cuvette.
-
Initiate the reaction by adding decylubiquinol to a final concentration of 50-100 µM.
-
Immediately monitor the increase in absorbance at 550 nm for 3-5 minutes. The rate of cytochrome c reduction is proportional to complex III activity.
-
To determine the specific activity, subtract the rate obtained in the presence of a saturating concentration of Antimycin A (e.g., 1 µM).
Data Analysis: Calculate the specific activity using the Beer-Lambert law, with an extinction coefficient for reduced cytochrome c of 21.1 mM⁻¹cm⁻¹.
This protocol outlines the use of an extracellular flux analyzer to measure the effect of Ilicicolin on mitochondrial respiration in intact cells.
Materials:
-
Cultured cells seeded in a Seahorse XF cell culture microplate.
-
Assay Medium: DMEM base supplemented with glucose, pyruvate, and glutamine, pH 7.4.
-
Ilicicolin H/B.
-
Oligomycin (ATP synthase inhibitor).
-
FCCP (uncoupling agent).
-
Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).
-
Extracellular flux analyzer (e.g., Seahorse XFe96).
Procedure:
-
Seed cells in a Seahorse XF plate and allow them to adhere overnight.
-
The next day, replace the growth medium with pre-warmed Assay Medium and incubate in a non-CO₂ incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with the compounds to be tested (Ilicicolin, oligomycin, FCCP, and rotenone/antimycin A).
-
Calibrate the sensor cartridge in the extracellular flux analyzer.
-
Place the cell plate in the analyzer and initiate the assay protocol.
-
A typical protocol involves sequential injections:
-
Baseline: Measure the basal OCR.
-
Injection 1: Ilicicolin H/B (or vehicle).
-
Injection 2: Oligomycin (to measure ATP-linked respiration).
-
Injection 3: FCCP (to measure maximal respiration).
-
Injection 4: Rotenone and Antimycin A (to measure non-mitochondrial respiration).
-
-
After the run, normalize the OCR data to cell number or protein content per well.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the inhibitory effects of a compound like Ilicicolin on mitochondrial complex III.
References
Application of Ilicicolin B in drug discovery screening
Version: 1.0
Introduction
The ilicicolins are a family of natural products produced by various fungi, such as Cylindrocladium ilicicola and Neonectria species. These compounds have garnered interest in the drug discovery field due to their diverse biological activities. While Ilicicolin H has been extensively studied as a potent and selective antifungal agent, recent research has unveiled the potential of other family members, like Ilicicolin B, in antibacterial and anti-biofilm applications. This document provides detailed application notes and protocols for screening this compound and Ilicicolin H, offering valuable insights for researchers, scientists, and drug development professionals.
Section 1: Application of this compound in Antibacterial & Anti-Biofilm Drug Discovery
Recent studies have highlighted this compound as a promising candidate for combating bacterial infections, particularly those complicated by biofilm formation. It has demonstrated significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and effectively inhibits and disrupts established biofilms.[1][2]
Mechanism of Action
This compound's anti-biofilm activity stems from its ability to disintegrate the biofilm structure. It achieves this by disrupting the extracellular polymeric substance (EPS) matrix, which is crucial for maintaining the integrity of the biofilm and protecting the embedded bacteria.[1][2] This mechanism makes this compound an attractive candidate for tackling antibiotic resistance, as biofilms are a key factor in bacterial tolerance to conventional antibiotics.[1]
Caption: Mechanism of this compound against bacterial biofilms.
Experimental Protocols
1.2.1 Protocol: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is a standard method for quantifying biofilm formation and can be adapted to screen for inhibitors like this compound.
Materials:
-
96-well flat-bottomed polystyrene plates
-
Tryptic Soy Broth (TSB) supplemented with 0.5% glucose
-
Staphylococcus aureus (e.g., MRSA strain) culture
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Methanol (99%)
-
0.1% Crystal Violet solution
-
33% Glacial Acetic Acid
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate S. aureus in TSB and incubate overnight at 37°C.
-
Dilute the overnight culture in TSB with 0.5% glucose to achieve a final concentration of approximately 1x10^6 CFU/mL.
-
-
Plate Preparation:
-
Prepare serial dilutions of this compound in TSB (with 0.5% glucose) in the 96-well plate (e.g., concentrations ranging from 0.1 to 100 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
Include a vehicle control (DMSO only) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the bacterial inoculum to each well containing the test compound and controls.
-
Cover the plate and incubate for 24 hours at 37°C without agitation.
-
-
Quantification of Biofilm:
-
Gently remove the medium and planktonic cells from each well.
-
Wash the wells carefully three times with 200 µL of sterile PBS to remove any remaining planktonic bacteria.
-
Fix the biofilms by adding 150 µL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plate to air dry completely.
-
Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubating for 20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with tap water until the water runs clear.
-
Air dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 33% glacial acetic acid to each well.
-
Incubate for 15 minutes with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance of the solubilized crystal violet at 540 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition compared to the vehicle control.
-
1.2.2 Protocol: Murine Subcutaneous Abscess Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound against S. aureus infections.[2] All animal procedures must be conducted in accordance with institutional and national guidelines.
Materials:
-
Swiss-Webster mice (or other appropriate strain)
-
S. aureus (MRSA) culture
-
Autoclaved mouse cecal contents (as an adjuvant, optional)
-
This compound formulation for injection (e.g., in a vehicle like 10% DMSO)
-
Sterile saline and syringes
Procedure:
-
Inoculum Preparation:
-
Grow an overnight culture of MRSA.
-
Prepare the inoculum by mixing the bacterial culture (e.g., 10^8 CFU) with or without an equal volume of sterile cecal contents to promote abscess formation.
-
-
Induction of Abscess:
-
Inject the inoculum (e.g., 0.2 mL) subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer the this compound formulation (e.g., via intraperitoneal or subcutaneous injection) at desired doses and time points (e.g., starting 24 hours post-infection for a specified number of days).
-
The control group should receive the vehicle only.
-
-
Evaluation of Efficacy:
-
Monitor the mice daily for health and abscess development.
-
At the end of the study period (e.g., 4-7 days), euthanize the mice.
-
Excise the abscesses and measure their size and weight.
-
Homogenize the abscess tissue and perform serial dilutions to plate on appropriate agar for bacterial enumeration (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare the abscess size, weight, and bacterial load between the this compound-treated groups and the vehicle control group to determine statistical significance.
-
Section 2: Ilicicolin H as a Case Study for Antifungal Drug Discovery
Ilicicolin H is a well-characterized analog that serves as an excellent model for understanding the potential of the ilicicolin chemical scaffold. It is a potent, broad-spectrum antifungal agent with a novel mode of action.[2]
Mechanism of Action: Inhibition of Mitochondrial Respiration
Ilicicolin H selectively inhibits the fungal mitochondrial cytochrome bc1 complex (also known as Complex III), a critical component of the electron transport chain responsible for ATP production.[2][3] It binds to the Qn (quinone reduction) site of cytochrome b, thereby blocking electron transfer and halting cellular respiration.[3] This targeted inhibition is highly selective for fungal enzymes over their mammalian counterparts, making it a promising target for antifungal drug development.[2]
Caption: Ilicicolin H inhibits the mitochondrial electron transport chain.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of Ilicicolin H.
Table 1: In Vitro Antifungal Activity of Ilicicolin H (MICs)
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | 0.04 - 0.31 |
| Other Candida spp. | 0.01 - 5.0 |
| Cryptococcus spp. | 0.1 - 1.56 |
| Aspergillus fumigatus | 0.08 |
| Data compiled from multiple sources. MIC values can vary based on the specific strain and assay conditions used.[2] Notably, antifungal activity is enhanced in media containing non-fermentable carbon sources like glycerol, reflecting its mechanism of action on respiration.[2] |
Table 2: Ilicicolin H Cytochrome bc1 Reductase Inhibition (IC50)
| Enzyme Source | IC50 (ng/mL) | IC50 (nM) | Selectivity (vs. C. albicans) |
| Candida albicans | 0.8 | ~1.85 | 1x |
| Saccharomyces cerevisiae | 1.0 - 5.0 | ~2.3 - 11.5 | ~0.8x |
| Rat Liver | 1500 | ~3460 | ~1875x |
| Rhesus Liver | 500 | ~1153 | ~625x |
| Bovine Heart | 87 - 108 | 200 - 250 | ~122x |
| The half-maximal inhibitory concentration (IC50) measures the potency of a drug in inhibiting a specific biological or biochemical function.[2][3] Ilicicolin H shows high selectivity for the fungal enzyme. |
Experimental Protocols
2.3.1 Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium or other appropriate fungal growth medium (e.g., glycerol-based medium for Ilicicolin H)
-
Fungal culture (e.g., Candida albicans)
-
Ilicicolin H stock solution (in DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungus on an agar plate.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in the assay medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).
-
-
Drug Dilution:
-
Perform a two-fold serial dilution of Ilicicolin H in the assay medium across the wells of the 96-well plate.
-
Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.
-
2.3.2 Protocol: NADH:Cytochrome c Oxidoreductase (Complex I-III) Inhibition Assay
This enzyme assay measures the activity of the segment of the respiratory chain targeted by Ilicicolin H.
Materials:
-
Mitochondrial fractions isolated from the target organism (e.g., S. cerevisiae, C. albicans, or rat liver)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, with MgCl2 and KCN)
-
Cytochrome c (from horse heart)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Ilicicolin H stock solution (in DMSO)
-
UV/Vis spectrophotometer capable of kinetic measurements
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer. The KCN is included to inhibit Complex IV, ensuring that the reduction of cytochrome c is solely due to Complex III activity.
-
Prepare a solution of oxidized cytochrome c in the assay buffer.
-
Prepare a fresh solution of NADH.
-
-
Assay Setup:
-
In a cuvette, combine the assay buffer, cytochrome c solution, and the mitochondrial fraction.
-
Add varying concentrations of Ilicicolin H (or DMSO for the control) and pre-incubate for a few minutes at a controlled temperature (e.g., 30°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding NADH to the cuvette.
-
Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time. The rate of this increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each Ilicicolin H concentration.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the Ilicicolin H concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for Cytochrome bc1 Reductase Inhibition Assay.
Conclusion
The ilicicolin family of natural products presents diverse opportunities for drug discovery. This compound is an emerging lead for developing novel antibacterial and anti-biofilm agents, addressing the critical challenge of antibiotic resistance. Concurrently, the extensive data on Ilicicolin H provides a robust framework for screening campaigns targeting fungal mitochondrial respiration. The protocols and data presented herein offer a comprehensive resource for researchers to explore the therapeutic potential of these promising compounds.
References
- 1. Uncovering the anti-biofilm activity of this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Ilicicolin B in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ilicicolin B in aqueous solutions.
Troubleshooting Guide
Problem: this compound is precipitating out of my aqueous buffer.
This compound is a hydrophobic molecule with a predicted water solubility of approximately 0.0025 g/L, making it practically insoluble in aqueous solutions.[1] Precipitation is expected when directly dissolving it in aqueous buffers. The following steps provide a systematic approach to address this issue.
Step 1: Initial Dissolution in an Organic Co-solvent
It is crucial to first dissolve this compound in a water-miscible organic solvent before preparing aqueous stocks. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[2]
Troubleshooting Workflow for Co-solvent Use
Caption: Workflow for preparing this compound aqueous solutions using a DMSO co-solvent.
Step 2: Employing Advanced Solubilization Techniques
If co-solvents are not suitable for your experimental system (e.g., due to cellular toxicity), consider the following advanced formulation strategies.
| Technique | Principle | Advantages | Disadvantages |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin, presenting a hydrophilic exterior to the aqueous solution.[3][4] | Can significantly increase aqueous solubility; can be used in vivo. | Requires optimization of the cyclodextrin type and drug-to-cyclodextrin ratio. |
| Liposomal Formulation | Incorporation of this compound into the lipid bilayer of liposomes.[2][5] | Biocompatible; can be used for drug delivery. | Preparation can be complex; potential for drug leakage. |
| Nanoparticle Formulation | Encapsulation of this compound within a polymeric nanoparticle matrix.[1][6][7] | Can improve bioavailability; allows for targeted delivery. | Requires specialized equipment for preparation and characterization. |
Note: The following tables provide example data. The optimal parameters for this compound must be determined experimentally.
Table 1: Example Solubility of a Hydrophobic Compound with Different Co-solvents
| Co-solvent System (v/v) | Example Solubility (µg/mL) |
| 100% Aqueous Buffer | < 1 |
| 1% DMSO in Buffer | 5 |
| 5% DMSO in Buffer | 25 |
| 10% DMSO in Buffer | 70 |
| 1% Ethanol in Buffer | 3 |
| 5% Ethanol in Buffer | 20 |
Table 2: Example Solubility Enhancement with Cyclodextrins
| Cyclodextrin (Type and Conc.) | Example Solubility (µg/mL) |
| No Cyclodextrin | < 1 |
| 1% Hydroxypropyl-β-cyclodextrin | 50 |
| 5% Hydroxypropyl-β-cyclodextrin | 250 |
| 1% Sulfobutylether-β-cyclodextrin | 80 |
| 5% Sulfobutylether-β-cyclodextrin | 400 |
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO for cell-based assays?
The tolerance of cell lines to DMSO varies. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable concentration for your specific cell line.
Q2: I need to prepare a stock solution of this compound. What is the recommended solvent and storage condition?
A datasheet for this compound suggests it is soluble in DMSO. For storage, a stock solution in DMSO can be kept at 4°C for up to two weeks or at -80°C for up to six months.[2]
Q3: Can I use sonication to help dissolve this compound in my aqueous buffer?
While sonication can help disperse precipitated particles, it will not fundamentally increase the thermodynamic solubility of this compound in an aqueous solution. It is more effective to use the co-solvent or advanced formulation approaches described above.
Q4: What is the mechanism of action of this compound?
This compound has been shown to have anti-biofilm activity against Staphylococcus aureus by disrupting the extracellular polymeric substance (EPS) matrix.[8][9] The precise molecular target for this activity is still under investigation. A related compound, Ilicicolin H, is a known inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) in the electron transport chain.[10] It is hypothesized that this compound may have a similar mechanism of action in eukaryotic cells.
Signaling Pathway: Mitochondrial Cytochrome bc1 Complex Inhibition (Hypothesized for this compound)
Caption: Hypothesized inhibition of the mitochondrial electron transport chain by this compound.
Signaling Pathway: General Overview of S. aureus Biofilm Formation and Potential Inhibition by this compound
Caption: this compound's inhibitory effect on S. aureus biofilm maturation.
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol is a general guideline and should be optimized for this compound.
-
Preparation of Cyclodextrin Solution: Dissolve an appropriate amount of cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in deionized water with stirring.[4]
-
Preparation of this compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Complexation: Slowly add the this compound solution to the cyclodextrin solution with continuous stirring.
-
Precipitation: Continue stirring for 24-48 hours at room temperature to allow for complex formation and precipitation.
-
Isolation: Collect the precipitate by centrifugation or filtration.
-
Washing: Wash the precipitate with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.
-
Drying: Dry the complex under vacuum or by lyophilization.
-
Characterization: Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR).
-
Solubility Assessment: Determine the solubility of the complex in the desired aqueous buffer.
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is a general guideline and should be optimized for this compound.[5][11][12]
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the desired aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the liposome suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
Purification: Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 3: Preparation of this compound Nanoparticles (Nanoprecipitation Method)
This protocol is a general guideline and should be optimized for this compound.[1][6][7]
-
Organic Phase Preparation: Dissolve this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Pluronic F68 or PVA).
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Purification: Collect the nanoparticles by centrifugation and wash them with deionized water to remove the excess stabilizer and unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the nanoparticles in the desired aqueous buffer or lyophilize them for long-term storage.
-
Characterization: Characterize the nanoparticles for size, polydispersity index, zeta potential, and drug loading.
References
- 1. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 3. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 6. worldscientific.com [worldscientific.com]
- 7. worldscientific.com [worldscientific.com]
- 8. Uncovering the anti-biofilm activity of this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Ilicicolin B bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ilicicolin B. Our aim is to help you achieve consistent and reliable results in your bioassays.
Troubleshooting Guide: Inconsistent Results
This guide addresses specific issues you may encounter during your this compound experiments in a question-and-answer format.
Question 1: Why am I seeing lower than expected or no antifungal/antibacterial activity with this compound?
Answer: Several factors could contribute to a lack of bioactivity. Consider the following possibilities:
-
Compound Stability and Storage: this compound powder should be stored at -20°C for long-term stability (up to 2 years). In DMSO, it is stable for up to 2 weeks at 4°C or for 6 months at -80°C. Improper storage can lead to degradation of the compound.
-
Solubility Issues: Ensure that this compound is fully dissolved in the assay medium. Precipitation of the compound will significantly reduce its effective concentration. It is recommended to first dissolve this compound in a solvent like DMSO and then dilute it in the assay medium. Be mindful of the final DMSO concentration, as high concentrations can be toxic to cells.
-
Media Composition: The antifungal activity of related compounds like Ilicicolin H has been shown to be dependent on the carbon source in the media. Activity is significantly higher in media containing a non-fermentable carbon source, such as glycerol, compared to glucose-based media. This is because this compound targets mitochondrial respiration.
-
Presence of Serum: Ilicicolin H, a close analog of this compound, exhibits high plasma protein binding, which can drastically reduce its bioactivity. If your cell-based assay includes serum (e.g., FBS), it may be sequestering the this compound, leading to lower than expected activity. Consider reducing the serum concentration or using a serum-free medium if your experimental design allows.
Question 2: I'm observing high variability between replicate wells in my microplate-based assay. What could be the cause?
Answer: High variability in microplate assays can stem from several sources:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent pipetting technique when seeding cells into the microplate wells. Edge effects can also contribute to variability; consider not using the outermost wells of the plate for data collection.
-
Compound Precipitation: As mentioned above, if this compound is not fully soluble in your assay medium, it may precipitate unevenly across the plate, leading to variable concentrations in different wells. Visually inspect the wells for any signs of precipitation.
-
Inadequate Mixing: After adding this compound to the wells, ensure proper mixing to achieve a uniform concentration throughout the well. Gentle tapping or orbital shaking can help.
-
Evaporation: Evaporation from the wells, especially the outer ones, can concentrate the compound and affect cell growth. Using plate sealers or a humidified incubator can minimize evaporation.
Question 3: My IC50/MIC values for this compound are inconsistent across different experiments. How can I improve reproducibility?
Answer: To improve the reproducibility of your IC50 (half maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, consider the following:
-
Standardized Protocol: Use a consistent and well-documented protocol for all experiments. This includes cell passage number, seeding density, incubation time, and the method used for determining cell viability or microbial growth.
-
Control Compound: Include a known control compound with a well-established IC50/MIC in every experiment. This will help you assess the validity and consistency of your assay setup.
-
Cell Health and Passage Number: Ensure that the cells used in your assays are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
-
Precise Dilution Series: Prepare your this compound dilution series accurately. Any errors in the serial dilutions will directly impact the final IC50/MIC values.
Question 4: I am performing a cytochrome bc1 reductase inhibition assay and the results are not as expected. What should I check?
Answer: The cytochrome bc1 complex is the target of this compound. If your enzymatic assay is yielding inconsistent results, verify the following:
-
Enzyme Activity: Ensure that the isolated mitochondrial fraction or purified enzyme is active. Include a positive control inhibitor, such as Antimycin A, to confirm that the assay is working correctly.
-
Substrate Concentration: The concentration of substrates like ubiquinol and cytochrome c can influence the inhibitory effect of this compound. Ensure these are at optimal and consistent concentrations.
-
Buffer Conditions: Check the pH and ionic strength of your assay buffer, as these can affect enzyme activity and inhibitor binding.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound, similar to its analog Ilicicolin H, is an inhibitor of the mitochondrial cytochrome bc1 complex (also known as complex III of the electron transport chain).[1] It specifically binds to the Qn site of the complex, blocking electron transfer and thereby inhibiting cellular respiration.[1]
What is the known spectrum of activity for this compound? this compound has demonstrated antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.[2] It has also been shown to inhibit biofilm formation in Staphylococcus aureus.[3] While less studied than Ilicicolin H, its structural similarity suggests it likely possesses antifungal activity as well.
How should I prepare a stock solution of this compound? It is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted in the appropriate assay medium to achieve the desired final concentrations.
Are there any known resistance mechanisms to Ilicicolin compounds? For the related compound Ilicicolin H, resistance in Candida albicans has been associated with mutations in the cytochrome b gene, which is a component of the cytochrome bc1 complex.
Quantitative Data Summary
The following tables summarize the available quantitative bioactivity data for this compound and its close analog, Ilicicolin H.
Table 1: Antibacterial Activity of this compound
| Bacterium | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 2 - 16 | [2] |
| Bacillus cereus | 2 - 16 | [2] |
Table 2: Antifungal Activity of Ilicicolin H
| Fungus | MIC (µg/mL) | Culture Medium Carbon Source | Reference |
| Candida albicans | 0.04 - 0.31 | Not Specified | [4] |
| Candida spp. | 0.01 - 5.0 | Not Specified | [4] |
| Cryptococcus spp. | 0.1 - 1.56 | Not Specified | [4] |
| Saccharomyces cerevisiae | >50 | Glucose | [4] |
| Saccharomyces cerevisiae | 0.012 | Glycerol | [4] |
| Candida albicans | >50 | Glucose | [4] |
| Candida albicans | 0.025 | Glycerol | [4] |
| Candida albicans | 6.3 | Not Specified | [5] |
Table 3: Cytochrome bc1 Reductase Inhibitory Activity of Ilicicolin H
| Enzyme Source | IC50 | Reference |
| Saccharomyces cerevisiae | 3 - 5 nM | [5] |
| Candida albicans | 2 - 3 ng/mL | [4] |
| Rat Liver | >1000-fold higher than fungal | [4] |
Detailed Experimental Protocols
Protocol: Antifungal Susceptibility Testing using Broth Microdilution
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at the optimal temperature until sufficient growth is observed.
-
Harvest the fungal cells/spores and suspend them in sterile saline or assay medium.
-
Adjust the concentration of the fungal suspension to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast).
-
Further dilute the suspension in the assay medium to the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Preparation of Microplate:
-
In a 96-well microplate, add 100 µL of the appropriate assay medium (e.g., RPMI-1640 with a non-fermentable carbon source like glycerol) to all wells.
-
Create a serial two-fold dilution of the this compound stock solution directly in the plate. Start by adding a calculated volume of the stock solution to the first well of a row and then serially transfer 100 µL to the subsequent wells. Discard 100 µL from the last well.
-
Include a positive control (no this compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the negative control).
-
The final volume in each well should be 200 µL.
-
Seal the plate to prevent evaporation and incubate at the optimal temperature for the fungal strain for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Visualizations
Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.
Caption: A logical workflow for troubleshooting inconsistent this compound bioassay results.
Caption: A typical experimental workflow for an this compound bioassay.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Uncovering the anti-biofilm activity of this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Addressing off-target effects of Ilicicolin B in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Ilicicolin B in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary activity of this compound?
A1: this compound has demonstrated excellent antibacterial and anti-biofilm activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[1] It appears to disrupt biofilm formation by disintegrating the extracellular polymeric substances (EPS) that form the biofilm matrix.[1]
Q2: Are there known off-target effects for this compound?
A2: Currently, there is limited specific information on the off-target effects of this compound. However, related compounds like Ilicicolin H are known to target the mitochondrial cytochrome bc1 complex in fungi.[2][3][4] Researchers using this compound in eukaryotic systems should consider the possibility of similar mitochondrial interactions as a potential off-target effect. In bacterial studies, any observed phenotype other than biofilm disruption could be considered a potential off-target effect requiring further investigation.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Differentiating on-target from off-target effects is crucial for accurate interpretation of results.[5] Key strategies include:
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Use of multiple, structurally distinct compounds: If different compounds targeting the same pathway produce the same phenotype, it is more likely to be an on-target effect.
-
Target knockdown/knockout: Using genetic techniques like CRISPR/Cas9 to eliminate the putative target should mimic the effect of the compound.[5]
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Dose-response analysis: On-target effects typically occur at lower concentrations of the compound, while off-target effects may appear at higher concentrations.
-
Rescue experiments: Overexpression of the target protein may rescue the phenotype induced by the compound.
Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?
A4: To minimize the influence of off-target effects, consider the following:
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Use the lowest effective concentration: Titrate this compound to find the minimum concentration that produces the desired on-target effect.
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Include appropriate controls: This includes vehicle-only controls, and if possible, a structurally similar but inactive analog of this compound.
-
Orthogonal validation: Confirm key findings using an alternative method that does not rely on the small molecule inhibitor (e.g., genetic approaches).
Troubleshooting Guides
Issue 1: I observe a phenotype that is inconsistent with the known anti-biofilm activity of this compound.
| Potential Cause | Troubleshooting Step |
| Off-target effect | Perform a dose-response curve to determine if the unexpected phenotype occurs at a higher concentration than the anti-biofilm effect. |
| Investigate if the phenotype can be recapitulated with other known inhibitors of the suspected off-target pathway. | |
| Use a target-agnostic approach, such as thermal proteome profiling or chemical proteomics, to identify potential off-targets. | |
| Compound instability or degradation | Verify the integrity and purity of your this compound stock using techniques like HPLC-MS. |
| Experimental artifact | Review experimental design for potential confounders. Ensure proper controls are in place. |
Issue 2: this compound shows high toxicity in my cell-based assay.
| Potential Cause | Troubleshooting Step |
| Off-target cytotoxicity | Reduce the concentration of this compound to the lowest effective dose for the desired on-target activity. |
| Screen for markers of common toxicity pathways, such as apoptosis (caspase activation) or necrosis (LDH release). | |
| If working with eukaryotic cells, assess mitochondrial function (e.g., using a Seahorse assay) to test for off-target effects on respiration, given the known activity of related compounds. | |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Run a vehicle-only control. |
Quantitative Data Summary
Due to the limited publicly available quantitative data on this compound off-target effects, the following table is an illustrative example of how to present such data if it were available.
Table 1: Illustrative Selectivity Profile of a Hypothetical Compound
| Target | IC50 (µM) | Assay Type | Notes |
| Primary Target (e.g., Biofilm Disruption) | 0.5 | Crystal Violet Biofilm Assay | On-target activity |
| Off-Target 1 (e.g., Kinase X) | 15 | Kinase Activity Assay | Potential off-target at higher concentrations. |
| Off-Target 2 (e.g., GPCR Y) | > 50 | Radioligand Binding Assay | No significant activity observed. |
| Cytotoxicity (e.g., HeLa cells) | 25 | MTT Assay | Cytotoxic effects observed at 50x the primary target IC50. |
Key Experimental Protocols
Protocol 1: Validating On-Target Engagement using a Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized method to assess whether this compound directly binds to a protein of interest within a cell.
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Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle or a desired concentration of this compound for a specified time.
-
Harvesting and Lysis: Harvest cells and resuspend in a suitable lysis buffer.
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Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates to pellet aggregated proteins.
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Protein Quantification: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein quantification method.
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Analysis: A shift in the melting curve of the target protein in the presence of this compound compared to the vehicle control indicates direct binding.
Protocol 2: Workflow for Identifying Potential Off-Targets using Chemical Proteomics
-
Affinity Probe Synthesis: Synthesize an affinity-based probe by chemically modifying this compound with a reactive group and a reporter tag (e.g., biotin).
-
Cell Lysate Incubation: Incubate the affinity probe with cell lysate to allow for covalent binding to target proteins.
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Enrichment of Bound Proteins: Use streptavidin beads to pull down the biotin-tagged protein-probe complexes.
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Protein Digestion and Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Compare the proteins identified in the probe-treated sample to a control sample to identify specific binding partners of this compound.
Visualizations
Caption: Troubleshooting workflow for an unexpected phenotype.
Caption: Workflow for identifying and validating off-targets.
Caption: Proposed mechanism of this compound on S. aureus biofilm.
References
- 1. Uncovering the anti-biofilm activity of this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the antifungal compound ilicicolin K through genetic activation of the ilicicolin biosynthetic pathway in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Refining purification protocols for higher Ilicicolin B purity
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining purification protocols for higher Ilicicolin B purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound after Extraction | Incomplete cell lysis. | Ensure thorough cell disruption by using methods such as bead-milling or sonication. For fungal mycelia, freeze-drying prior to extraction can improve efficiency. |
| Inefficient solvent extraction. | This compound is a lipophilic compound. Use organic solvents like ethyl acetate or methanol for extraction. Sequential extractions (at least 3x) will maximize the recovery from the fermentation broth or mycelia.[1] | |
| Degradation of this compound. | Ilicicolins can be sensitive to pH and temperature. Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures during extraction and purification steps. | |
| Co-elution of Impurities during Chromatography | Similar polarity of this compound and impurities. | Optimize the gradient elution profile in reversed-phase HPLC. A shallower gradient around the expected elution time of this compound can improve separation.[2] |
| Overloading of the chromatography column. | Reduce the amount of crude extract loaded onto the column. Overloading leads to poor separation and peak tailing. | |
| Inappropriate stationary phase. | If using silica gel (normal phase), consider switching to a C18 column (reversed-phase) or another stationary phase with different selectivity.[1] | |
| Broad Peaks in HPLC Analysis | Poor solubility of the sample in the mobile phase. | Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. |
| Secondary interactions with the stationary phase. | Add a small amount of a competing agent, such as trifluoroacetic acid (TFA), to the mobile phase to reduce peak tailing caused by interactions with residual silanols on the column. | |
| Column degradation. | Check the column's performance with a standard compound. If performance is poor, the column may need to be cleaned, regenerated, or replaced. | |
| Presence of Multiple Ilicicolin Analogs | Natural production of related compounds by the organism. | The producing organism may naturally synthesize other ilicicolin derivatives (e.g., Ilicicolin H, J, K).[1][2][3] This requires a high-resolution purification method like semi-preparative HPLC for separation.[1] |
| Isomerization or degradation during purification. | As mentioned, maintain neutral pH and moderate temperatures to prevent chemical modifications of the molecule. |
Frequently Asked Questions (FAQs)
1. What is the general strategy for purifying this compound?
A common strategy involves a multi-step process:
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Extraction: Extraction from the fermentation broth and/or mycelia using an organic solvent like ethyl acetate or methanol.[1]
-
Initial Fractionation: The crude extract is often subjected to open column chromatography (e.g., silica gel) to separate major classes of compounds.[1]
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High-Resolution Purification: Final purification to high purity is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
2. Which chromatographic techniques are most effective for this compound purification?
Reversed-phase HPLC using a C18 column is a highly effective method for the final purification of this compound and its analogs due to its high resolving power for lipophilic compounds.[1][2] Normal phase chromatography on silica gel can be a useful initial step for fractionation of the crude extract.[1]
3. How can I monitor the purity of this compound during purification?
Purity can be monitored using analytical HPLC coupled with a UV detector or a mass spectrometer (LC-MS).[1][4] The presence of a single, sharp peak at the expected retention time and the correct mass-to-charge ratio ([M+H]+ ≈ 357.2426) are indicators of high purity.[4]
4. What are the known biological targets of this compound?
While direct studies on this compound's target are limited, its structural similarity to other ilicicolins, such as Ilicicolin H, strongly suggests that it inhibits the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[5][6][7] This inhibition disrupts cellular respiration. Additionally, this compound has been shown to have anti-biofilm activity against Staphylococcus aureus by affecting the production of extracellular polymeric substances (EPS).[8]
5. Are there any known stability issues with this compound?
While specific stability data for this compound is not widely published, related compounds can be sensitive to pH and temperature. It is advisable to store purified this compound in a suitable solvent (e.g., DMSO) at low temperatures (-20°C or below) and protect it from light to prevent degradation.
Experimental Protocols
Adapted General Purification Protocol for this compound
This protocol is adapted from established methods for purifying other ilicicolins, such as H and J, and may require optimization for this compound.[1][2]
-
Extraction:
-
Separate the fungal mycelia from the fermentation broth by filtration.
-
Extract the supernatant (broth) three times with an equal volume of ethyl acetate.
-
Extract the mycelia three times with methanol, followed by sonication to ensure cell disruption.
-
Combine all organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Silica Gel Column Chromatography (Optional Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Load the dissolved extract onto a pre-packed silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of petroleum ether and ethyl acetate, followed by ethyl acetate and methanol.[1]
-
Collect fractions and analyze them by analytical HPLC or TLC to identify those containing this compound.
-
Pool the this compound-containing fractions and evaporate the solvent.
-
-
Semi-Preparative Reversed-Phase HPLC:
-
Dissolve the partially purified extract in the HPLC mobile phase.
-
Purify the sample on a semi-preparative C18 HPLC column.
-
Use a linear gradient of acetonitrile in water. An example gradient could be 75% to 25% water/acetonitrile over 20 minutes.[1] The exact gradient should be optimized based on analytical HPLC results.
-
Monitor the elution at a suitable wavelength (e.g., determined by a UV-Vis scan of a preliminary sample).
-
Collect the peak corresponding to this compound.
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Confirm the purity of the collected fraction using analytical LC-MS.
-
Evaporate the solvent to obtain pure this compound.
-
Visualizations
Logical Workflow for this compound Purification Troubleshooting
Caption: Troubleshooting workflow for this compound purification.
Proposed Signaling Pathway of this compound Action
Caption: this compound's proposed inhibition of the cytochrome bc1 complex.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of the antifungal compound ilicicolin K through genetic activation of the ilicicolin biosynthetic pathway in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound | C23H32O3 | CID 10405997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of cytochrome bc1 reductase inhibitor broad spectrum antifungal ilicicolin H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uncovering the anti-biofilm activity of this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the chemical synthesis of Ilicicolin B analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Ilicicolin B analogs.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound analogs?
A1: The synthesis of this compound analogs typically involves a convergent approach. First, the substituted benzaldehyde core, 2,4-dihydroxy-6-methylbenzaldehyde, is synthesized. Subsequently, a terpene-derived side chain is attached to the aromatic core, most commonly via an alkylation reaction. Protecting group strategies may be necessary depending on the complexity of the desired analog and the reaction conditions used.
Q2: How can I synthesize the 2,4-dihydroxy-6-methylbenzaldehyde core?
A2: A common method for the synthesis of 2,4-dihydroxy-6-methylbenzaldehyde is the formylation of orcinol (5-methylbenzene-1,3-diol). One reported procedure involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which affords the product in good yield.[1] Another method utilizes zinc(II) cyanide and hydrogen chloride gas in diethyl ether, followed by hydrolysis.[1]
Q3: What are the main challenges in attaching the terpene side chain to the benzaldehyde core?
A3: The key challenges in the C-alkylation of the 2,4-dihydroxy-6-methylbenzaldehyde core with a terpene-derived electrophile include:
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Regioselectivity: Alkylation can occur at different positions on the aromatic ring, and O-alkylation of the hydroxyl groups is a common side reaction.
-
Polyalkylation: The product of the initial alkylation can sometimes be more reactive than the starting material, leading to the addition of multiple side chains.
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Carbocation Rearrangements: If the alkylation proceeds via a carbocation intermediate (e.g., in a classical Friedel-Crafts reaction), the terpene side chain may undergo rearrangements, leading to a mixture of isomers.
-
Substrate Reactivity: The benzaldehyde core is activated towards electrophilic substitution, but strong electron-withdrawing groups can deactivate the ring and hinder the reaction.
Q4: Are there recommended methods for the regioselective alkylation of the benzaldehyde core?
A4: Yes, a cesium bicarbonate-mediated alkylation of 2,4-dihydroxybenzaldehydes has been reported to provide 4-alkylated products with excellent regioselectivity and high yields (up to 95%).[2][3] This method is performed in acetonitrile at 80 °C and has a broad substrate scope, potentially avoiding common side reactions like O-alkylation and dialkylation.[2][3]
Q5: When should I use protecting groups in my synthesis?
A5: Protecting groups are crucial when you need to prevent side reactions at one of the hydroxyl groups or the aldehyde functionality while performing a transformation elsewhere in the molecule. For instance, if you are using a harsh reagent that could react with the phenolic hydroxyls during the modification of the terpene side chain, it would be wise to protect them first. Silyl ethers are a common choice for protecting hydroxyl groups.[4] Orthogonal protecting group strategies allow for the selective deprotection of one group in the presence of another, which is useful in multi-step syntheses.[5][6]
Troubleshooting Guides
Problem 1: Low Yield of C-Alkylated Product
| Possible Cause | Troubleshooting Suggestion |
| Low reactivity of the alkylating agent. | - Convert the terpene alcohol to a more reactive electrophile, such as a bromide or tosylate. - Consider using a Lewis acid catalyst to activate the alkylating agent, but be mindful of potential side reactions. |
| Deactivation of the aromatic ring. | - Ensure that no strongly electron-withdrawing groups have been introduced to the benzaldehyde core prior to alkylation. - If modifications that deactivate the ring are necessary, they should be performed after the alkylation step. |
| Steric hindrance. | - If the terpene side chain is very bulky, the reaction may be slow. Increase the reaction time or temperature, but monitor for decomposition. - Consider a different synthetic route that forms the C-C bond under less sterically demanding conditions. |
| Carbocation rearrangement of the side chain. | - Avoid classical Friedel-Crafts conditions with primary or secondary alkyl halides that are prone to rearrangement. - Use milder alkylation methods that do not proceed through a free carbocation. |
Problem 2: Poor Regioselectivity (Mixture of O- and C-alkylated products, or alkylation at the wrong position)
| Possible Cause | Troubleshooting Suggestion |
| Use of a strong base. | - Strong bases can deprotonate the phenolic hydroxyls, making them more nucleophilic and favoring O-alkylation. - Use a weaker base, such as cesium bicarbonate, which has been shown to favor C-alkylation.[2][3] |
| Reaction conditions favoring O-alkylation. | - The choice of solvent can influence the selectivity. Polar aprotic solvents like DMF or DMSO can sometimes favor O-alkylation. Experiment with less polar solvents. |
| Steric and electronic factors. | - The position of alkylation is directed by the existing substituents. The hydroxyl and methyl groups on the ring direct incoming electrophiles. To achieve a different regiochemistry, a blocking group strategy may be necessary. |
Problem 3: Formation of Polyalkylated Byproducts
| Possible Cause | Troubleshooting Suggestion |
| The mono-alkylated product is more reactive than the starting material. | - Use a stoichiometric amount of the alkylating agent, or even a slight excess of the benzaldehyde core, to favor mono-alkylation. - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| Harsh reaction conditions. | - High temperatures and long reaction times can promote polyalkylation. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is formed. |
Problem 4: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Suggestion | | Amphiphilic nature of the product. | - this compound analogs have a polar benzaldehyde head and a nonpolar lipid tail, which can make purification by standard column chromatography challenging. - Consider using reverse-phase chromatography (e.g., C18 silica) for better separation. - Techniques like centrifugal partition chromatography can also be effective for separating amphiphilic compounds. | | Presence of closely related isomers. | - If regioisomers or stereoisomers are present, high-performance liquid chromatography (HPLC) may be necessary for separation. | | Product instability. | - Some polyunsaturated terpene chains can be sensitive to air and light. Perform purification under an inert atmosphere and protect the sample from light. |
Quantitative Data
| Reaction | Reagents and Conditions | Product | Yield | Reference |
| Formylation of Orcinol | POCl3, DMF, 0 °C to RT | 2,4-dihydroxy-6-methylbenzaldehyde | 82.0% | [1] |
| Formylation of Orcinol | Zn(CN)2, HCl gas, diethyl ether; then H2O, 100 °C | 2,4-dihydroxy-6-methylbenzaldehyde | 76% | [1] |
| Regioselective Alkylation | 2,4-dihydroxybenzaldehyde, alkyl halide, CsHCO3, CH3CN, 80 °C | 4-alkoxy-2-hydroxybenzaldehyde | up to 95% | [2][3] |
Experimental Protocols
Synthesis of 2,4-dihydroxy-6-methylbenzaldehyde from Orcinol[1]
-
Dissolve 5-Methylbenzene-1,3-diol (orcinol, 25.0 g, 0.2 mol) in N,N-dimethylformamide (100 mL) at 0 °C.
-
Slowly add the solution dropwise to a pre-cooled mixture of POCl3 (44.0 g, 0.3 mol) and N,N-dimethylformamide (200 mL).
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After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
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Slowly pour the reaction mixture into ice water to precipitate the solid product.
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Collect the solid by filtration and wash it three times with distilled water to remove residual acid and solvent.
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Dry the product to afford 2,4-dihydroxy-6-methylbenzaldehyde (21.0 g, 82.0% yield). The product can be used in subsequent reactions without further purification.
General Procedure for Regioselective Alkylation of 2,4-dihydroxybenzaldehydes[2][3]
-
To a solution of the 2,4-dihydroxybenzaldehyde derivative in acetonitrile, add cesium bicarbonate (CsHCO3) and the desired alkyl halide.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Perform an aqueous workup and extract the product with a suitable organic solvent.
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Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Visualizations
Caption: General synthetic workflow for this compound analogs.
Caption: Troubleshooting logic for common alkylation problems.
References
- 1. 2 4-DIHYDROXY-6-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agroipm.cn [agroipm.cn]
- 5. jocpr.com [jocpr.com]
- 6. media.neliti.com [media.neliti.com]
Mitigating plasma protein binding of Ilicicolin H in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ilicicolin H, focusing on the challenges posed by its high plasma protein binding (PPB) and strategies for its mitigation.
Frequently Asked Questions (FAQs)
Q1: What is Ilicicolin H and what is its mechanism of action?
Ilicicolin H is a natural product isolated from fungi such as Cylindrocladium iliciola and Gliocadium roseum.[1][2] It exhibits potent and broad-spectrum antifungal activity against various pathogens including Candida spp., Aspergillus fumigatus, and Cryptococcus spp.[2] The mechanism of action of Ilicicolin H involves the inhibition of the mitochondrial cytochrome bc1 complex (also known as complex III) at the Qn site.[1][3] This inhibition disrupts the electron transport chain, leading to a halt in mitochondrial respiration and subsequent fungal cell death.[1]
Q2: We are observing excellent in vitro antifungal activity with Ilicicolin H, but its efficacy is significantly lower in our in vivo animal models. Why is there such a discrepancy?
A common reason for the disconnect between in vitro and in vivo efficacy of Ilicicolin H is its high affinity for plasma proteins.[2][3][4] Only the unbound, or "free," fraction of a drug is available to distribute into tissues and exert its therapeutic effect.[5] Ilicicolin H has a strong tendency to bind to plasma proteins, which markedly reduces its free concentration in the bloodstream and, consequently, its potency in vivo.[3][4] While it may show low clearance and good oral bioavailability in pharmacokinetic studies, the high plasma protein binding remains a significant hurdle for its therapeutic efficacy.[2]
Q3: What is plasma protein binding (PPB) and why is it a critical parameter in drug development?
Plasma protein binding (PPB) refers to the reversible binding of a drug to proteins in the blood plasma, with human serum albumin (HSA) and alpha-1-acid glycoprotein (AGP) being the most common binding proteins. This interaction is a crucial pharmacokinetic parameter because the extent of binding influences the drug's distribution, metabolism, and excretion. A high degree of plasma protein binding can limit the amount of free drug available to reach the target site, potentially reducing the drug's efficacy. It can also affect the drug's clearance and half-life. Therefore, determining the percentage of plasma protein binding is a critical step in the drug development process.[5]
Q4: Have there been any successful attempts to modify Ilicicolin H to reduce its plasma protein binding?
Yes, research has been conducted to address the high plasma protein binding of Ilicicolin H through structural modifications. These efforts have focused on creating derivatives, or analogs, of the parent compound. For instance, the creation of 4',19-diacetate and 19-cyclopropyl acetate derivatives of Ilicicolin H has been reported to result in a significant improvement in plasma protein binding, with one study noting a 20-fold enhancement.[6][7] These modifications aim to alter the physicochemical properties of the molecule to decrease its affinity for plasma proteins while retaining its antifungal activity.[6][7]
Troubleshooting Guides
Issue: Inconsistent results in our in vivo studies with Ilicicolin H.
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Possible Cause: High and variable plasma protein binding across different experimental animals or conditions.
-
Troubleshooting Steps:
-
Quantify Plasma Protein Binding: It is crucial to determine the percentage of Ilicicolin H bound to plasma proteins in the specific species being used for your in vivo studies (e.g., mouse, rat). Different species can have varying levels and types of plasma proteins, leading to different free drug concentrations. The Equilibrium Dialysis method is the gold standard for this measurement.
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Assess Compound Stability: Ensure that Ilicicolin H is stable in the plasma of the test species over the duration of the experiment. Degradation of the compound can lead to inaccurate measurements of protein binding and efficacy.
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Consider Formulation: The formulation used to administer Ilicicolin H can influence its bioavailability and interaction with plasma proteins. Investigate different formulation strategies to potentially enhance the free fraction of the drug.
-
Issue: Difficulty in accurately measuring the plasma protein binding of our Ilicicolin H analog.
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Possible Cause: Non-specific binding of the compound to the experimental apparatus.
-
Troubleshooting Steps:
-
Method Selection: For highly lipophilic compounds like Ilicicolin H and its analogs, non-specific binding to materials like plasticware can be a problem, especially in ultrafiltration methods. Equilibrium dialysis is often less susceptible to these artifacts.
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Material Selection: Use low-binding plates and tubes for your experiments.
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Recovery Calculation: Always calculate the recovery of your compound at the end of the experiment. Low recovery may indicate non-specific binding or degradation. The total amount of the drug in the plasma and buffer chambers at the end of the experiment should be comparable to the initial amount.
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Pre-saturation: In ultrafiltration, a pre-ultrafiltration step can be employed to saturate the non-specific binding sites on the device before the main experiment.[8][9]
-
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data to illustrate the plasma protein binding properties of Ilicicolin H and its derivatives.
Table 1: In Vitro Antifungal Activity and Plasma Protein Binding of Ilicicolin H and Analogs
| Compound | Antifungal Activity (MIC against C. albicans, µg/mL) | Plasma Protein Binding (%) | Unbound Fraction (fu) |
| Ilicicolin H | 0.08 | 99.8 | 0.002 |
| Analog A (4',19-Diacetate) | 0.15 | 96.0 | 0.040 |
| Analog B (19-cyclopropyl acetate) | 0.12 | 95.5 | 0.045 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the potential impact of chemical modifications on plasma protein binding.
Table 2: Pharmacokinetic Parameters of Ilicicolin H in Mice
| Parameter | Value |
| Clearance (mL/min/kg) | 16 |
| Half-life (h) | 2.5 |
| Oral Bioavailability (F%) | 72 |
Data adapted from published literature.[2]
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis
This protocol outlines the steps for determining the percentage of a compound bound to plasma proteins using the Rapid Equilibrium Dialysis (RED) device, a widely accepted method.[6][7]
Materials:
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RED device with inserts (or equivalent 96-well dialysis apparatus)
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Dialysis membrane (e.g., molecular weight cutoff of 8 kDa)
-
Test compound (Ilicicolin H or analog)
-
Plasma from the desired species (e.g., human, mouse, rat)
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Phosphate-buffered saline (PBS), pH 7.4
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Incubator with shaker
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Dialysis Membranes: Hydrate the dialysis membranes according to the manufacturer's instructions.
-
Assemble the Device: Assemble the RED device, ensuring the dialysis membrane separates the sample and buffer chambers.
-
Prepare Samples: Spike the plasma with the test compound to the desired final concentration (e.g., 1 µM).
-
Load the Device:
-
Add the spiked plasma to the sample chamber (typically 200-300 µL).
-
Add an equal volume of PBS to the buffer chamber (typically 350-500 µL).
-
-
Incubation: Seal the plate and incubate at 37°C with gentle shaking (e.g., 100-300 rpm) for a predetermined time to reach equilibrium (typically 4-6 hours). The time to reach equilibrium should be determined experimentally for each compound.
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, mix the plasma aliquot with an equal volume of PBS, and the buffer aliquot with an equal volume of blank plasma.
-
Analysis: Determine the concentration of the test compound in both sets of samples using a validated LC-MS/MS method.
-
Calculations:
-
Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Percentage bound = (1 - fu) * 100
-
Visualizations
Signaling Pathway of Ilicicolin H
Caption: Mechanism of action of Ilicicolin H.
Experimental Workflow for Equilibrium Dialysis
Caption: Workflow for plasma protein binding assay.
Logical Relationship for Mitigating High PPB
Caption: Strategies to improve Ilicicolin H efficacy.
References
- 1. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 2. Antifungal spectrum, in vivo efficacy, and structure-activity relationship of ilicicolin h - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship of cytochrome bc1 reductase inhibitor broad spectrum antifungal ilicicolin H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ilicicolin B Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization of Ilicicolin B. As specific crystallization protocols for this compound are not widely published, this guide is based on the known physicochemical properties of this compound and general principles of small molecule crystallization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during this compound crystallization experiments.
Problem: this compound precipitates immediately upon adding the precipitant solution.
Possible Causes & Solutions:
-
High Supersaturation: The initial concentration of this compound or the precipitant is too high, leading to rapid, uncontrolled precipitation instead of slow crystal growth.
-
Solution: Systematically decrease the concentration of both this compound and the precipitant. A grid screen varying the concentrations of both components can help identify a suitable starting point.
-
-
Poor Solvent/Precipitant System: The chosen solvent system may not be optimal for promoting gradual supersaturation.
-
Solution: Experiment with different solvent systems. Given that this compound is soluble in DMSO, methanol, chloroform, and ethyl acetate, and insoluble in water, consider using a vapor diffusion setup where a volatile solvent in which this compound is dissolved slowly evaporates into a larger reservoir of a non-solvent.[1]
-
Problem: No crystals are forming after an extended period.
Possible Causes & Solutions:
-
Sub-optimal Supersaturation: The solution may be in a subsaturated or metastable state where nucleation is not initiated.
-
Solution: Gradually increase the concentration of this compound or the precipitant. Techniques like slow evaporation of the solvent or controlled cooling of the crystallization setup can help achieve the necessary supersaturation.[2]
-
-
Inappropriate Solvent: The solvent may be too good, preventing this compound from coming out of solution.
-
Solution: Introduce an anti-solvent (a solvent in which this compound is poorly soluble) to the system gradually. This can be done through vapor diffusion or by direct, slow addition.
-
-
Nucleation Barrier: Spontaneous nucleation may be kinetically hindered.
-
Solution: Introduce a nucleation site. This can be achieved through seeding with a microcrystal of this compound (if available) or a related compound, or by scratching the surface of the crystallization plate.
-
Problem: The resulting crystals are small, poorly formed, or twinned.
Possible Causes & Solutions:
-
Rapid Crystal Growth: High supersaturation can lead to the rapid formation of many small crystals or disordered growth.
-
Solution: Slow down the rate of supersaturation. This can be achieved by lowering the temperature, reducing the rate of solvent evaporation, or using a lower concentration of the precipitant.[3]
-
-
Impurities: The presence of impurities can interfere with the crystal lattice formation, leading to defects.[4][5]
-
Solution: Ensure the this compound sample is of the highest possible purity (>95%). Additional purification steps like recrystallization or chromatography may be necessary.
-
-
Vibrations: Mechanical disturbances can disrupt crystal growth.
-
Solution: Place the crystallization experiments in a vibration-free environment, such as a dedicated incubator or a quiet room.
-
Frequently Asked Questions (FAQs)
Q1: What are the known properties of this compound relevant to crystallization?
A1: Key properties of this compound are summarized in the table below. Understanding these properties is crucial for designing crystallization experiments.
| Property | Value | Reference |
| Molecular Formula | C23H32O3 | [6] |
| Molecular Weight | 356.5 g/mol | [6] |
| Solubility | Soluble in DMSO (≥10 mg/mL), methanol, chloroform, and ethyl acetate. Insoluble in water. | [1] |
| Purity Requirement | ≥98% (HPLC) is recommended for crystallization trials. | [1] |
| Storage Stability | Stable for at least 3 years when stored sealed at –20 °C. | [1] |
Q2: What are some good starting points for screening this compound crystallization conditions?
A2: Given this compound's solubility profile, a promising approach is to use a two-solvent system. For example, dissolve this compound in a small amount of a "good" solvent like DMSO or methanol and then slowly introduce a miscible "anti-solvent" in which it is insoluble, such as water or a buffer solution, to induce crystallization.[1][3] Vapor diffusion (hanging or sitting drop) is a common and effective method for this.
Q3: How can I improve the diffraction quality of my this compound crystals?
A3: Improving diffraction quality often involves optimizing the crystal growth process to achieve a more ordered lattice.
-
Slower Growth: Refine the conditions to slow down crystal growth. This can be achieved by moving closer to the metastable zone of the phase diagram (i.e., lower supersaturation).[2][7]
-
Additives: Screen a variety of chemical additives that can sometimes incorporate into the crystal lattice and improve order.
-
Annealing: Subjecting the crystal to controlled temperature cycles (annealing) can sometimes heal defects in the crystal lattice.
-
Cryoprotection: If crystals are to be analyzed using X-ray diffraction at cryogenic temperatures, proper cryoprotection is essential to prevent ice formation, which can damage the crystal and degrade diffraction. Experiment with different cryoprotectants and concentrations.[8]
Experimental Protocols
General Protocol for Crystallization Screening of this compound using Vapor Diffusion
This protocol describes a general approach for screening a wide range of conditions to identify initial crystallization hits for this compound.
Materials:
-
Purified this compound (≥98% purity)
-
Solvents: DMSO, Methanol
-
A variety of precipitant solutions (e.g., different salts, polymers like PEGs, and organic solvents at various concentrations and pH)
-
Crystallization plates (e.g., 24-well or 96-well sitting or hanging drop plates)
-
Pipettes and tips
Methodology:
-
Prepare this compound Stock Solution: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Prepare Reservoir Solutions: In each well of the crystallization plate, pipette the reservoir solution containing the precipitant to be tested.
-
Set up the Crystallization Drop:
-
On a cover slip (for hanging drop) or in the drop well (for sitting drop), mix a small volume of the this compound stock solution with an equal volume of the reservoir solution.
-
The total drop volume is typically 1-4 µL.
-
-
Seal the Well: Seal the well containing the reservoir and the drop to create a closed system.
-
Incubation: Incubate the plate at a constant temperature (e.g., 4°C, 18°C, or room temperature) in a vibration-free environment.
-
Observation: Regularly inspect the drops under a microscope over a period of several days to weeks for the appearance of crystals. Record any changes, including precipitation, phase separation, or crystal formation.
Visualizations
Caption: Troubleshooting workflow for common crystallization outcomes.
Caption: Key factors influencing the success of crystallization.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. iscientific.org [iscientific.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. news-medical.net [news-medical.net]
- 6. This compound | C23H32O3 | CID 10405997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of Ilicicolin B with other anti-biofilm agents
A comprehensive guide for researchers and drug development professionals on the anti-biofilm properties of Ilicicolin B in comparison to established agents against Staphylococcus aureus.
The rise of antibiotic resistance has underscored the urgent need for novel therapeutic strategies, particularly against bacterial biofilms, which are notoriously tolerant to conventional treatments. This compound, a natural compound, has emerged as a promising candidate with potent anti-biofilm activity. This guide provides a comparative overview of this compound's efficacy against other anti-biofilm agents, supported by available experimental data and detailed methodologies.
Executive Summary
This compound has demonstrated significant, concentration-dependent inhibitory effects on Staphylococcus aureus biofilm formation.[1] Its primary mechanism of action involves the disruption of the biofilm's extracellular polymeric substance (EPS) matrix, specifically by reducing protein and polysaccharide components.[1] While direct comparative studies with specific quantitative endpoints like Minimum Biofilm Inhibitory Concentration (MBIC) for this compound are not yet publicly available, this guide consolidates existing data on its qualitative effects and contrasts them with the quantitatively established efficacy of several key antibiotics used in treating biofilm-associated infections.
Data Presentation: Comparative Efficacy of Anti-Biofilm Agents
The following table summarizes the anti-biofilm activity of various agents against Staphylococcus aureus. It is important to note the absence of specific MBIC/MBEC values for this compound in currently available literature, preventing a direct quantitative comparison in this format.
| Agent | Target Organism | Minimum Biofilm Inhibitory Concentration (MBIC) | Minimum Biofilm Eradication Concentration (MBEC) | Notes |
| This compound | Staphylococcus aureus (including MRSA) | Data not available | Data not available | Inhibits biofilm formation in a concentration-dependent manner by disrupting the EPS matrix.[1] |
| Vancomycin | Staphylococcus aureus | 1 µg/mL | 6 mg/mL | Often shows a significant difference between MBIC and MBEC, indicating difficulty in eradicating established biofilms. |
| Rifampin | Staphylococcus aureus | 80 ng/mL | Similar to MBIC | Highly effective at both inhibiting and eradicating biofilms, though resistance can develop rapidly. |
| Linezolid | Methicillin-resistant Staphylococcus aureus (MRSA) | 10x MIC | >2000 mg/L | Can eliminate a high percentage of biofilm cells at concentrations significantly higher than the MIC. |
| Daptomycin | Staphylococcus aureus | MICs of 8 µg/mL have shown biofilm inhibition. | Data varies | Effective against biofilms, with some studies showing eradication at clinically achievable concentrations. |
| Clindamycin | Staphylococcus aureus | MICs of 0.03 µg/mL to MBICs of 0.5–128 µg/ml | Data varies | Subinhibitory concentrations may alter biofilm matrix composition. |
Mechanism of Action: this compound
This compound's anti-biofilm activity against S. aureus is primarily attributed to its ability to disintegrate the biofilm's protective matrix. Exposure to this compound leads to a reduction in the essential protein and polysaccharide components of the extracellular polymeric substance (EPS).[1] This disruption of the EPS matrix compromises the structural integrity of the biofilm, potentially rendering the embedded bacteria more susceptible to other antimicrobials and host immune responses.
Caption: this compound disrupts the S. aureus biofilm by targeting the EPS matrix.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of anti-biofilm efficacy studies. Below are protocols for key experiments commonly cited in this field.
Crystal Violet (CV) Assay for Biofilm Biomass Quantification
This method is widely used to quantify the total biomass of a biofilm.
-
Biofilm Culture: Bacterial strains are grown in a suitable medium (e.g., Tryptic Soy Broth) in 96-well microtiter plates and incubated to allow for biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a phosphate-buffered saline (PBS) solution.
-
Fixation: The remaining adherent biofilm is fixed, often using methanol, to ensure it adheres to the plate during staining.
-
Staining: A 0.1% crystal violet solution is added to each well to stain the biofilm biomass.
-
Washing: Excess stain is removed by washing with deionized water.
-
Solubilization: The stain bound to the biofilm is solubilized using a solvent, typically 33% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance value is directly proportional to the biofilm biomass.
Caption: Workflow for quantifying biofilm biomass using the crystal violet assay.
Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining for Biofilm Viability
CLSM allows for the three-dimensional visualization and viability assessment of biofilms.
-
Biofilm Culture: Biofilms are grown on a suitable surface for microscopy, such as glass-bottom dishes or slides.
-
Staining: The biofilm is stained with a combination of fluorescent dyes, typically SYTO 9 and propidium iodide (PI). SYTO 9 penetrates all bacterial membranes and stains the cells green, while PI only enters cells with compromised membranes, staining them red.
-
Imaging: The stained biofilm is visualized using a confocal microscope. Z-stack images are captured at different depths of the biofilm.
-
Image Analysis: The captured images are analyzed using software such as COMSTAT or ImageJ. This analysis can quantify various parameters, including total biovolume, surface area coverage, thickness, and the ratio of live (green) to dead (red) cells.
Caption: Workflow for assessing biofilm viability using confocal microscopy.
Signaling Pathways in S. aureus Biofilm Formation
The formation of S. aureus biofilms is a complex process regulated by multiple signaling pathways. Understanding these pathways is crucial for the development of targeted anti-biofilm agents. Key regulators include the accessory gene regulator (agr) quorum-sensing system and the staphylococcal accessory regulator (sarA).
The agr system is a cell-density-dependent signaling pathway that controls the expression of virulence factors. At high cell densities, it upregulates secreted virulence factors and downregulates surface-associated adhesins, which can influence biofilm dispersal. sarA is a global regulator that positively influences the expression of genes involved in biofilm formation, including those for surface adhesins.
References
Ilicicolin B and Its Contemporaries: A Comparative Analysis of Mitochondrial Inhibitors
In the intricate world of cellular bioenergetics, mitochondrial inhibitors are indispensable tools for dissecting the complexities of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS). This guide provides a comparative analysis of Ilicicolin B, a less-common but potent inhibitor, against a panel of widely used mitochondrial inhibitors: Rotenone, Antimycin A, Oligomycin, and the uncoupler FCCP. By examining their mechanisms of action, and presenting key experimental data and protocols, this document serves as a valuable resource for researchers in cellular biology, pharmacology, and drug development.
Mechanisms of Action: A Tale of Five Inhibitors
The efficacy of these molecules lies in their specific targets within the mitochondria. While all ultimately disrupt the production of ATP, their points of intervention are distinct, leading to different downstream cellular consequences.
-
This compound/H : Ilicicolin H, a close structural analog of this compound, acts as a potent inhibitor of the cytochrome bc1 complex, also known as Complex III of the electron transport chain.[1][2] It binds to the quinone reduction site (Qi or center N) of cytochrome b, thereby blocking the transfer of electrons from cytochrome b to cytochrome c1.[1][3] This inhibition disrupts the Q-cycle, a critical process for proton pumping across the inner mitochondrial membrane.[4] Structurally, Ilicicolin H and Antimycin A share a phenol ring, while Ilicicolin H and Funiculosin share a pyridone ring system, which is believed to be important for binding.[2] Notably, Ilicicolin H has shown selective inhibition of the fungal cytochrome c reductase over its mammalian counterparts, making it a subject of interest in the development of antifungal agents.[5][6]
-
Rotenone : A well-characterized insecticide and research tool, Rotenone is a specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase).[7][8] It works by preventing the transfer of electrons from the iron-sulfur centers within Complex I to ubiquinone.[9][10] This blockade leads to a backup of electrons within the mitochondrial matrix, a decrease in NADH oxidation, and the generation of reactive oxygen species (ROS).[7][10]
-
Antimycin A : This antibiotic is a classical inhibitor of Complex III, binding to the Qi site of the cytochrome bc1 complex.[3][11][12] By binding to this site, Antimycin A obstructs the transfer of electrons, effectively halting the electron flow through Complex III.[3][4] This leads to a collapse of the proton gradient necessary for ATP synthesis and an increase in the production of superoxide radicals.[3][11]
-
Oligomycin : Unlike the other inhibitors that target the ETC directly, Oligomycin is an inhibitor of ATP synthase (Complex V).[13][14] It specifically blocks the proton channel (Fo subunit) of the enzyme, which is essential for the influx of protons that drives the phosphorylation of ADP to ATP.[14][15] The inhibition of ATP synthesis by Oligomycin leads to a buildup of the proton gradient, which in turn slows down the rate of electron transport.[15]
-
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) : FCCP is not an inhibitor in the classical sense but an uncoupler of oxidative phosphorylation.[16][17] It is a protonophore that disrupts the proton gradient across the inner mitochondrial membrane by transporting protons back into the mitochondrial matrix, bypassing the ATP synthase.[18][19] This uncoupling leads to a rapid consumption of oxygen without the concomitant production of ATP, dissipating the energy as heat.[17]
The following diagram illustrates the sites of action for these inhibitors within the mitochondrial electron transport chain and ATP synthase.
Caption: Sites of action of various mitochondrial inhibitors in the electron transport chain.
Comparative Performance Data
The following table summarizes the quantitative effects of these inhibitors. It is important to note that IC50 values can vary significantly depending on the experimental conditions, cell type, and species from which the mitochondria or enzymes are derived.
| Inhibitor | Primary Target | Typical IC50 | Effect on Oxygen Consumption Rate (OCR) | Effect on ATP Production | Effect on Mitochondrial Membrane Potential (MMP) |
| Ilicicolin H | Complex III | ~0.8 ng/mL (C. albicans) to 1500 ng/mL (rat liver)[5] | Decreases | Decreases | Decreases |
| Rotenone | Complex I | < 100 nM[10] | Decreases | Decreases | Decreases |
| Antimycin A | Complex III | ~0.5 ng/mL[5] | Decreases | Decreases | Decreases |
| Oligomycin | ATP Synthase | ~2 µM (for SOC inhibition)[20] | Decreases (to basal level) | Strongly Decreases | Increases (Hyperpolarization) |
| FCCP | Protonophore | 44-116 nM[21] | Maximally Increases | Decreases (Uncoupled) | Collapses (Depolarization) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for key assays used to characterize mitochondrial inhibitors.
Measurement of Oxygen Consumption Rate (OCR)
High-resolution respirometry, often performed using platforms like the Seahorse XF Analyzer, is the gold standard for measuring real-time cellular OCR. A typical experiment involves the sequential injection of different mitochondrial inhibitors to probe various aspects of mitochondrial function.
Caption: General workflow for a cellular respirometry experiment.
Protocol:
-
Cell Seeding: Seed cells at an optimized density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Medium Exchange: On the day of the assay, remove the cell culture medium and replace it with pre-warmed Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine.
-
Incubation: Place the cell plate in a 37°C non-CO2 incubator for one hour to allow for temperature and pH equilibration.
-
Inhibitor Preparation: Prepare stock solutions of the inhibitors (e.g., Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium at the desired final concentrations. Load them into the appropriate ports of the hydrated sensor cartridge.
-
Assay Run: Place the cell plate into the Seahorse XF Analyzer and initiate the protocol. The instrument will measure basal OCR before sequentially injecting the inhibitors and measuring the subsequent changes in OCR.[22]
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Calculate key parameters of mitochondrial function such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[22]
Mitochondrial Membrane Potential (MMP) Assay
The fluorescent dye JC-1 is widely used to measure MMP.[23] In healthy cells with a high MMP, JC-1 forms aggregates in the mitochondria that fluoresce red. In apoptotic or metabolically compromised cells with a low MMP, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[24] The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
Caption: Workflow for Mitochondrial Membrane Potential (MMP) assay using JC-1 dye.
Protocol:
-
Cell Culture: Culture cells in a suitable format (e.g., 96-well black plate with a clear bottom) to the desired confluency.
-
Treatment: Treat cells with the mitochondrial inhibitors of interest for the desired time. Include a positive control (e.g., 10-50 µM FCCP or CCCP for 15-30 minutes) and a vehicle control.[25]
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the treatment medium and add the JC-1 solution to each well.[26]
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Centrifuge the plate (if cells are in suspension) or gently aspirate the staining solution (for adherent cells) and wash the cells with assay buffer.[26][27]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader. Read the fluorescence of JC-1 aggregates (red) at Ex/Em = ~540/590 nm and JC-1 monomers (green) at Ex/Em = ~485/535 nm.[25][26]
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
ATP Production Assay
Cellular ATP levels can be quantified using luciferin/luciferase-based bioluminescence assays. The light produced in the reaction is directly proportional to the ATP concentration.
Caption: Workflow for a luciferase-based ATP production assay.
Protocol:
-
Cell Treatment and Lysis: After treating cells with the inhibitors, wash them with cold PBS and lyse them using the lysis buffer provided in the assay kit.[28][29]
-
Sample Preparation: Centrifuge the lysates to pellet cell debris. Collect the supernatant, which contains the cellular ATP.[28]
-
ATP Standard Curve: Prepare a series of ATP standards of known concentrations according to the kit protocol.[30]
-
Luminescence Reaction: In a 96-well white plate, add the cell lysate supernatant and the ATP standards to different wells. Add the luciferase reagent, which contains luciferin and luciferase, to each well.[28]
-
Measurement: Immediately measure the luminescence using a microplate luminometer.
-
Quantification: Plot the luminescence values of the ATP standards to generate a standard curve. Use this curve to determine the ATP concentration in the cell samples. Normalize the ATP levels to the total protein concentration of each sample.[28][31]
References
- 1. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 5. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Rotenone - Wikipedia [en.wikipedia.org]
- 8. google.com [google.com]
- 9. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antimycin A - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Oligomycin - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. agscientific.com [agscientific.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. The molecular mechanism of action of the proton ionophore FCCP (carbonylcyanide p-trifluoromethoxyphenylhydrazone) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FCCP | Uncoupler of mitochondrial oxidative phosphorylation | Hello Bio [hellobio.com]
- 20. portlandpress.com [portlandpress.com]
- 21. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mitochondria Function Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Antibodies & Assays for Mitochondrial Detection | Life Science Research | Merck [merckmillipore.com]
- 25. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. 101.200.202.226 [101.200.202.226]
- 27. chem-agilent.com [chem-agilent.com]
- 28. Determination of ATP production [bio-protocol.org]
- 29. ATP production assay [bio-protocol.org]
- 30. journals.physiology.org [journals.physiology.org]
- 31. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Ilicicolin B: A Promising Antibacterial Agent Against Staphylococcus aureus Biofilms
A Comparative Guide for Researchers and Drug Development Professionals
Ilicicolin B, a natural product, is emerging as a significant contender in the fight against antibiotic-resistant Staphylococcus aureus, particularly in the context of biofilm-associated infections. This guide provides a comprehensive comparison of this compound's antibacterial effects against various S. aureus strains, supported by available experimental data and detailed methodologies for key validation assays.
Executive Summary
Staphylococcus aureus, especially methicillin-resistant S. aureus (MRSA), poses a severe threat to public health due to its ability to form resilient biofilms that are notoriously difficult to eradicate with conventional antibiotics. Recent research has highlighted the potent antibacterial and anti-biofilm properties of this compound.[1] This compound demonstrates excellent activity against MRSA and effectively inhibits biofilm formation in a concentration-dependent manner.[1] The primary mechanism of action appears to be the disruption of the biofilm's extracellular polymeric substance (EPS) matrix, leading to its disintegration.[1] This guide will delve into the quantitative data available, outline the experimental protocols for assessing these effects, and visualize the proposed mechanisms and workflows.
Quantitative Analysis of Antibacterial Activity
While specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of S. aureus strains are not yet extensively published in a comparative table, the available literature indicates "excellent antibacterial activity against MRSA".[1] For the purpose of comparison, a representative table is presented below, illustrating the typical data structure for such an analysis. Researchers are encouraged to consult the full research articles for specific values as they become available.
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of this compound against S. aureus Strains
| S. aureus Strain | Type | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| ATCC 29213 | MSSA | Data not available | 1 |
| ATCC 43300 | MRSA | Reported as effective | 1-2 |
| Clinical Isolate 1 | MRSA | Data not available | >2 (Resistant) |
| Clinical Isolate 2 | MSSA | Data not available | 0.5 |
Note: This table is a template for data presentation. Specific MIC values for this compound against a comprehensive panel of S. aureus strains are pending detailed publication.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the antibacterial and anti-biofilm effects of this compound against S. aureus.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
S. aureus strains
-
This compound stock solution
-
Positive control antibiotic (e.g., Vancomycin)
-
Spectrophotometer
-
-
Protocol:
-
Prepare a bacterial suspension of each S. aureus strain in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serially dilute the this compound stock solution in MHB across the wells of a 96-well plate, typically from a high concentration (e.g., 128 µg/mL) down to a low concentration (e.g., 0.125 µg/mL).
-
Add the bacterial suspension to each well containing the diluted this compound.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no antimicrobial agent).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.
-
Crystal Violet Biofilm Assay
This colorimetric assay is used to quantify the amount of biofilm produced by S. aureus.
-
Materials:
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottom microtiter plates
-
S. aureus strains
-
This compound
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Microplate reader
-
-
Protocol:
-
Grow S. aureus strains overnight in TSB.
-
Dilute the overnight culture and add to the wells of a 96-well plate containing TSB with 1% glucose and varying concentrations of this compound.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
-
Time-Kill Kinetics Assay
This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.
-
Materials:
-
MHB
-
S. aureus strain
-
This compound (at concentrations relative to its MIC, e.g., 1x, 2x, 4x MIC)
-
Sterile saline solution
-
Agar plates
-
-
Protocol:
-
Prepare a bacterial culture in MHB and grow to the exponential phase.
-
Add this compound at the desired concentrations to the bacterial culture.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 24 hours.
-
Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.
-
Plot the log10 CFU/mL against time to generate the time-kill curve.
-
Hemolysis Assay
This assay evaluates the lytic effect of a compound on red blood cells, providing an indication of its cytotoxicity.
-
Materials:
-
Fresh defibrinated sheep or rabbit red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Triton X-100 (positive control for 100% hemolysis)
-
-
Protocol:
-
Wash the RBCs with PBS by centrifugation until the supernatant is clear.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Add different concentrations of this compound to the RBC suspension.
-
Use Triton X-100 as a positive control and PBS as a negative control.
-
Incubate the mixtures at 37°C for 1 hour.
-
Centrifuge the tubes to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Calculate the percentage of hemolysis relative to the positive control.
-
Mechanism of Action & Signaling Pathways
While the precise molecular targets of this compound in S. aureus are still under investigation, current evidence suggests a mechanism centered on the disruption of the biofilm's structural integrity. This compound appears to disintegrate the biofilm by dissociating the extracellular polymeric substances (EPS), which are crucial for maintaining the biofilm's architecture and protecting the embedded bacteria.[1]
The formation of S. aureus biofilms is a complex process regulated by several key signaling pathways, including the accessory gene regulator (agr) quorum-sensing system and the staphylococcal accessory regulator (sarA). These systems control the expression of genes involved in adhesion, colonization, and the production of EPS components, such as polysaccharide intercellular adhesin (PIA), which is synthesized by proteins encoded by the ica operon. It is plausible that this compound interferes with one or more of these regulatory pathways, leading to the observed anti-biofilm effects. Further research is needed to elucidate the specific interactions between this compound and these signaling molecules.
Visualizing Workflows and Pathways
To better understand the experimental processes and the proposed mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for key antibacterial and anti-biofilm assays.
Caption: Proposed mechanism of this compound's anti-biofilm activity.
Caption: Key regulatory pathways in S. aureus biofilm formation.
References
Navigating Resistance: A Comparative Analysis of Ilicicolin B's Cross-Resistance Profile
For researchers, scientists, and drug development professionals, the emergence of multidrug-resistant pathogens presents a formidable challenge. The exploration of novel antimicrobial agents with unique mechanisms of action is paramount. Ilicicolin B, a natural product derived from fungi, has garnered attention for its bioactivity. This guide provides a comparative analysis of this compound's potential cross-resistance with known antibiotics, supported by available experimental data and a detailed examination of its mechanism of action.
The primary value of this compound in overcoming established antibiotic resistance lies in its distinct mode of action. Unlike the majority of clinically used antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, this compound and its analogues, such as Ilicicolin H, target the mitochondrial electron transport chain. Specifically, they inhibit the cytochrome bc1 complex (Complex III), a critical enzyme for cellular respiration and ATP production. This fundamental difference in the cellular target suggests a low probability of cross-resistance with other antibiotic classes.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
Direct, comprehensive studies detailing the cross-resistance of this compound against a broad panel of antibiotic-resistant bacteria are limited. However, available data on this compound and its close analogue Ilicicolin H demonstrate potent activity against various microbes, including strains resistant to conventional antibiotics. The data below has been compiled from multiple sources to provide an overview of its efficacy.
| Compound | Organism | Resistance Profile | MIC/IC50 (µg/mL) | Citation |
| This compound | Staphylococcus aureus | Methicillin-Resistant (MRSA) | IC50: 0.26 (0.74 µM) | [1] |
| This compound | Staphylococcus aureus | (Not Specified) | - | |
| Anti-biofilm Activity | Effective Inhibition | [2] | ||
| Ilicicolin E | Staphylococcus aureus | (Not Specified) | MIC: 4.0 | [3] |
| Ilicicolin E | Bacillus subtilis | (Not Specified) | MIC: 2.0 | [3] |
| Ilicicolin E | Escherichia coli | (Not Specified) | MIC: 4.0 | [3] |
| Ilicicolin H | Candida albicans | Fluconazole-Resistant | MIC: 0.04 - 0.31 | |
| Related Meroterpenoids | Staphylococcus aureus | Methicillin-Resistant (MRSA) | MIC: 0.25 - 32 | [1] |
Note: Data is aggregated from different studies and methodologies. Direct comparison between studies should be made with caution. IC50 (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) are related but distinct measures of potency.
The potent activity of this compound against MRSA is particularly noteworthy, as this pathogen has developed resistance to the entire class of beta-lactam antibiotics. The efficacy of this compound against MRSA underscores the potential of its unique mechanism to bypass common resistance strategies such as enzymatic inactivation of the drug or alteration of the drug's target protein.
Mechanism of Action: A Pathway to Overcoming Resistance
The signaling pathway targeted by this compound is fundamentally different from that of most antibiotics, as illustrated below. This diagram shows the proposed mechanism of this compound's interference with the mitochondrial electron transport chain, which is crucial for cellular energy production.
Caption: Mechanism of this compound vs. other antibiotics.
Experimental Protocols
To evaluate the cross-resistance of a novel compound like this compound, a standard and reproducible methodology is essential. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a gold-standard technique.
Protocol: Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of antibiotic-resistant and susceptible bacteria.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO).
-
Panel of bacterial strains (including characterized resistant strains and their susceptible counterparts).
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium.
-
Spectrophotometer.
-
Sterile diluents.
Procedure:
-
Bacterial Inoculum Preparation:
-
Isolate single colonies of each bacterial strain from an agar plate after 18-24 hours of incubation.
-
Inoculate the colonies into broth medium and incubate until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
-
Antibiotic Dilution Series:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the broth medium to achieve a range of desired concentrations.
-
Typically, 10 concentrations are tested, leaving two columns for controls.
-
A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) must be included.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well.
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be confirmed by measuring the optical density at 600 nm (OD600) with a plate reader.
-
The workflow for this experimental protocol is outlined in the diagram below.
Caption: Workflow for determining cross-resistance via MIC testing.
Conclusion
Based on its unique mechanism of action targeting the mitochondrial cytochrome bc1 complex, this compound presents a promising profile for circumventing common antibiotic resistance mechanisms. The available data, particularly its efficacy against MRSA, supports the hypothesis that cross-resistance with major antibiotic classes is unlikely. However, to fully substantiate this, comprehensive studies are required to test this compound against a diverse panel of multidrug-resistant bacteria in direct comparison with conventional antibiotics. The experimental protocol outlined above provides a robust framework for conducting such crucial investigations. For drug development professionals, this compound and its analogues represent a compelling scaffold for the development of new antimicrobials capable of addressing the growing threat of antibiotic resistance.
References
A Comparative Guide to the Structure-Activity Relationship of Ilicicolin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ilicicolin derivatives, focusing on their structure-activity relationships (SAR) as potent antifungal agents. While the broader class of Ilicicolins is of interest, published research has predominantly centered on the SAR of Ilicicolin H and its analogues. The data and insights presented herein are derived from these studies and serve as the primary basis for understanding the antifungal potential of this compound class.
Ilicicolin H, a natural product isolated from fungi such as Cylindrocladium ilicicola and Gliocadium roseum, demonstrates potent, broad-spectrum antifungal activity against a range of pathogenic fungi, including Candida spp., Aspergillus fumigatus, and Cryptococcus spp.[1][2][3]. Its efficacy stems from a highly selective mechanism of action, making it a valuable lead compound for the development of new antifungal therapies.
Mechanism of Action: Inhibition of Cytochrome bc1 Reductase
Ilicicolin H exerts its antifungal effect by targeting the mitochondrial respiratory chain. Specifically, it is a potent inhibitor of the cytochrome bc1 reductase complex (also known as Complex III)[2][4]. This inhibition disrupts the electron transport chain, halting ATP production and ultimately leading to fungal cell death. A key advantage of Ilicicolin H is its high selectivity; it inhibits the fungal enzyme at concentrations over 1000-fold lower than those required to inhibit the mammalian equivalent, suggesting a favorable therapeutic window[2][3][5]. The inhibition occurs at the Qn site (also called the Qi site) of the cytochrome bc1 complex[2][6].
Caption: Mechanism of action of Ilicicolin H.
Quantitative SAR Data of Ilicicolin H Derivatives
Systematic structural modification of Ilicicolin H has been undertaken to understand the structural requirements for its antifungal activity and to improve its pharmacokinetic properties, such as high plasma protein binding, which has been shown to limit in vivo efficacy[2][3]. The following table summarizes the activity of key derivatives.
| Compound/Derivative | Modification | Antifungal Activity (MIC) | Cytochrome bc1 Inhibition (IC50/C50) | Key Findings | Reference(s) |
| Ilicicolin H | Parent Compound | 0.04-0.31 µg/mL vs. C. albicans | 2-3 ng/mL | Potent and broad-spectrum activity but limited by high plasma protein binding. | [1][2][3] |
| β-keto group reduced | Reduction of the β-keto group | Complete loss of activity | Not reported | The β-keto group is critical for antifungal activity. | [2][3] |
| 4'-Esters | Esterification at the 4'-hydroxyl group | Retained activity | Retained activity | Basic esters retained antifungal and enzyme inhibitory activities. | [1][4] |
| N- and O-Alkyl Derivatives | Alkylation of nitrogen and oxygen atoms | Retained activity | Retained activity | Moderately polar derivatives maintained potency. | [1][4] |
| 4',19-Diacetate | Acetylation at 4' and 19 positions | Retained activity and selectivity | Retained activity | Showed over a 20-fold improvement in plasma protein binding. | [1][4] |
| 19-Cyclopropyl acetate | Cyclopropyl acetylation at position 19 | Retained activity and selectivity | Retained activity | Also showed a >20-fold improvement in plasma protein binding. | [1][4] |
| 8-epi-ilicicolin H | Epimerization at C8 position | 100-fold reduction in activity | Not reported | C8-stereochemistry is important for biological activity. | [6] |
| Ilicicolin J | Elimination of C8-stereochemistry (double bond) | Comparable to Ilicicolin H (MIC 6.3 µg/mL) | Not reported | Suggests future SAR can be based on a simpler achiral structure. | [6] |
| Ilicicolin K | Additional hydroxylation and etherification | Similar MIC to Ilicicolin H | Not reported | A novel derivative with retained antifungal activity. | [7] |
Experimental Protocols
The evaluation of Ilicicolin derivatives typically involves two key assays: antifungal susceptibility testing to determine the Minimum Inhibitory Concentration (MIC) and a biochemical assay to measure the inhibition of cytochrome bc1 reductase.
1. Antifungal Susceptibility Testing (Broth Microdilution)
This assay determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
-
Fungal Strains: Pathogenic strains of Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans are commonly used.
-
Methodology:
-
A standardized inoculum of the fungal strain is prepared in a suitable culture medium (e.g., RPMI-1640).
-
The test compounds are serially diluted in a 96-well microtiter plate.
-
The fungal inoculum is added to each well containing the diluted compound.
-
Plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
The MIC is determined as the lowest compound concentration where no visible growth is observed.
-
Caption: Workflow for MIC determination.
2. Cytochrome bc1 Reductase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compounds on the target enzyme.
-
Enzyme Source: Mitochondria are isolated from fungal cells (e.g., Saccharomyces cerevisiae or Candida albicans) or from rat liver for selectivity assessment.
-
Methodology:
-
The assay measures the reduction of cytochrome c, which is catalyzed by the cytochrome bc1 reductase complex.
-
The reaction mixture contains isolated mitochondria, a substrate (e.g., ubiquinol), and cytochrome c.
-
The test compound is added at various concentrations.
-
The rate of cytochrome c reduction is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated. Ilicicolin H shows IC50 values of 0.8 and 1.0 ng/mL for C. albicans and S. cerevisiae, respectively[2].
-
Summary of Structure-Activity Relationships
The data reveals several key insights into the SAR of Ilicicolin H, providing a roadmap for future drug design.
-
Essential Pharmacophore: The β-keto group within the core structure is absolutely essential for antifungal activity, as its reduction leads to a complete loss of function[2][3].
-
Tolerated Modifications: The phenolic hydroxyl group (4'-OH) and the primary hydroxyl group (19-OH) can be modified. Esterification and alkylation at these positions are generally well-tolerated, maintaining both antifungal and enzyme-inhibiting activities[1].
-
Improving Pharmacokinetics: Modifications at the 4' and 19 positions, such as creating the 4',19-diacetate and 19-cyclopropyl acetate derivatives, can significantly improve plasma protein binding without sacrificing potency, which is a critical step toward enhancing in vivo efficacy[1][4].
-
Stereochemical Importance: The stereochemistry at the C8 position of the decalin ring plays a role in activity, with the 8-epi-ilicicolin H analogue showing a significant reduction in potency[6].
-
Potential for Simplification: The discovery that Ilicicolin J, which lacks the C8 chiral center, retains comparable activity to Ilicicolin H suggests that a simplified, achiral core may be a viable starting point for the synthesis of new analogues[6].
References
- 1. Structure-activity relationship of cytochrome bc1 reductase inhibitor broad spectrum antifungal ilicicolin H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal spectrum, in vivo efficacy, and structure-activity relationship of ilicicolin h - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
Confirming the Binding Site of Ilicicolin B on the Cytochrome bc1 Complex: A Comparative Guide
A comprehensive analysis of Ilicicolin B's molecular target is presented, drawing comparisons with other known inhibitors of the cytochrome bc1 complex. Due to the limited direct experimental data on this compound, this guide leverages data from its close structural analog, Ilicicolin H, to infer its binding site and mechanism of action.
This compound is a natural product with antifungal properties. While direct experimental confirmation of its molecular target is not extensively documented in publicly available literature, its structural similarity to Ilicicolin H strongly suggests that it shares the same molecular target and binding site. Ilicicolin H has been identified as a potent inhibitor of the mitochondrial cytochrome bc1 complex (also known as Complex III)[1][2].
The cytochrome bc1 complex is a critical enzyme in the electron transport chain, responsible for transferring electrons from ubiquinol to cytochrome c and contributing to the generation of the proton gradient that drives ATP synthesis. This complex has two main inhibitor binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi or center N) site[3]. Ilicicolin H binds to the Qi site, thereby blocking the reduction of ubiquinone[1]. This guide will, therefore, proceed with the inference that this compound also binds to the Qi site of the cytochrome bc1 complex.
Comparative Analysis of Cytochrome bc1 Complex Inhibitors
To provide a comprehensive understanding of this compound's inferred mechanism of action, this section compares its closely related analog, Ilicicolin H, with other well-characterized inhibitors of the cytochrome bc1 complex.
| Inhibitor | Target Site | Organism | IC50 / Kd | Reference |
| Ilicicolin H | Qi (Center N) | Saccharomyces cerevisiae (yeast) | 3-5 nM (IC50) | [1][2] |
| Bovine | 200-250 nM (IC50) | [1] | ||
| Antimycin A | Qi (Center N) | Bovine | ~30 pM (Kd) | [4] |
| Myxothiazol | Qo (Center P) | Bovine | - | [5][6] |
| Stigmatellin | Qo (Center P) | Bovine | < 0.1 nM (Kd) | [7] |
Experimental Workflow for Binding Site Identification
The following diagram illustrates a general workflow for identifying and confirming the binding site of a novel inhibitor on its molecular target.
References
- 1. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective [mdpi.com]
- 4. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myxothiazol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Ilicicolin B: A Comparative Analysis of Microbial and Mammalian Cell Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Ilicicolin B and its close analog, Ilicicolin H, with a focus on their selectivity for microbial versus mammalian cells. Due to the limited availability of public data on this compound, this guide incorporates extensive data from its well-studied counterpart, Ilicicolin H, to infer and contextualize its potential selectivity profile. All quantitative data is presented in standardized tables, and detailed experimental protocols for key assays are provided to support the reproducibility of the cited findings.
Executive Summary
This compound, a natural product, has demonstrated antimicrobial activity. This guide presents the available data on its effects on both bacterial and mammalian cells. To provide a broader context for its selectivity, a detailed analysis of the closely related compound, Ilicicolin H, is included. Ilicicolin H exhibits a remarkable selectivity for fungal cells over mammalian cells, primarily by targeting the mitochondrial cytochrome bc1 reductase. The data suggests that the ilicolin family of compounds holds promise as selective antimicrobial agents, though further investigation into this compound is warranted.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for this compound and the more extensively studied Ilicicolin H.
Table 1: Bioactivity of this compound
| Target Organism/Cell Line | Assay | Activity Metric | Value |
| Bacillus carbonifera | Inhibition Assay | Inhibitory Concentration | 6 µg/mL[] |
| HeLa (Human cervical cancer cells) | Cytotoxicity Assay | Toxic Concentration | 0.3 µg/mL[] |
| Staphylococcus aureus (MRSA) | Hemolysis Assay | Hemolytic Activity | No obvious hemolytic activity[2] |
Table 2: Bioactivity of Ilicicolin H
| Target Organism/Cell Line | Assay | Activity Metric | Value |
| Candida albicans | Cytochrome bc1 Reductase Inhibition | IC50 | 2-3 ng/mL[3][4] |
| Rat Liver | Cytochrome bc1 Reductase Inhibition | IC50 | 2000-5000 ng/mL[3][4] |
| Saccharomyces cerevisiae | Cytochrome bc1 Reductase Inhibition | IC50 | 3-5 nM[5] |
| Bovine | Cytochrome bc1 Reductase Inhibition | IC50 | 200-250 nM[5] |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | MIC | 0.04 - 0.31 µg/mL[6] |
| Cryptococcus neoformans | Minimum Inhibitory Concentration (MIC) | MIC | 0.1 - 1.56 µg/mL[6] |
| Aspergillus fumigatus | Minimum Inhibitory Concentration (MIC) | MIC | 0.08 µg/mL[6] |
Mechanism of Action: Targeting the Electron Transport Chain
Ilicicolin H imparts its potent antifungal activity by selectively inhibiting the mitochondrial cytochrome bc1 complex (also known as complex III) of the electron transport chain.[3][4][6] This inhibition disrupts cellular respiration, leading to fungal cell death. The remarkable selectivity of Ilicicolin H is attributed to structural differences in the Qn site of the cytochrome bc1 complex between fungi and mammals.[5]
Caption: Ilicicolin's selective inhibition of the fungal electron transport chain.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of this compound/H Stock Solution: Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a liquid growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., fungal spores or bacterial cells) according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth (e.g., 24-48 hours at 35°C for fungi).
-
Determining MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Cytochrome bc1 Reductase Inhibition Assay
This assay measures the enzymatic activity of the cytochrome bc1 complex.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from the target organisms (e.g., fungal cells and rat liver) using differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing cytochrome c and a substrate for the bc1 complex (e.g., ubiquinol).
-
Inhibitor Incubation: Add varying concentrations of Ilicicolin H to the reaction mixture and incubate for a short period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the isolated mitochondria.
-
Spectrophotometric Measurement: Monitor the reduction of cytochrome c over time by measuring the increase in absorbance at 550 nm.
-
Data Analysis: Calculate the rate of cytochrome c reduction for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
The available data strongly suggests that the ilicolin class of compounds, represented extensively by Ilicicolin H, demonstrates a high degree of selectivity for microbial, particularly fungal, cells over mammalian cells. This selectivity is rooted in the specific inhibition of the mitochondrial cytochrome bc1 complex, a crucial component of cellular respiration. While direct comparative data for this compound is limited, the existing information on its antibacterial activity and cytotoxicity, combined with the comprehensive data on Ilicicolin H, positions it as a compound of interest for further antimicrobial drug discovery and development. Future studies should focus on generating a broader profile of this compound's activity against a wider range of microbial pathogens and mammalian cell lines to definitively establish its selectivity index and therapeutic potential.
References
- 2. Uncovering the anti-biofilm activity of this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the yeast cytochrome bc1 complex by ilicicolin H, a novel inhibitor that acts at the Qn site of the bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Ilicicolin B: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals working with Ilicicolin B, a bioactive fungal metabolite, adherence to proper disposal protocols is crucial. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the compound's known biological activity and general principles of chemical waste management must be adopted.
This compound, a polyketide originally isolated from Cylindrocladium ilicicola, has demonstrated notable biological effects, including antifungal properties.[][2] Its toxic concentration to HeLa cells has been reported as 0.3 μg/mL, indicating that it should be handled as a potentially hazardous substance.[] Therefore, standard laboratory waste disposal methods such as drain disposal or mixing with regular trash are strictly prohibited.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation or skin contact.
II. Waste Identification and Segregation
Proper segregation of chemical waste is the first and most critical step in the disposal process.[3] this compound waste should be categorized as hazardous chemical waste.
Table 1: this compound Waste Streams and Segregation
| Waste Stream | Description | Segregation Requirement |
| Solid Waste | Contaminated lab supplies such as gloves, paper towels, and empty vials. | Collect in a designated, clearly labeled, leak-proof container lined with a chemically resistant bag. |
| Liquid Waste | Unused or spent solutions containing this compound, including solvents and aqueous solutions. | Collect in a dedicated, shatter-proof, and chemically compatible container (e.g., high-density polyethylene or glass). Do not mix with other incompatible chemical wastes.[4][5] |
| Sharps Waste | Contaminated needles, syringes, and other sharp objects. | Place in a designated, puncture-resistant sharps container. |
III. Waste Containment and Labeling
All waste containers must be in good condition, with secure lids to prevent leaks or spills.[4] Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.[4][5] The date of waste generation and the name of the principal investigator or laboratory should also be included.
IV. On-site Storage
Store hazardous waste in a designated, secure area away from general laboratory traffic.[3][6] Ensure that the storage area is well-ventilated and that incompatible waste streams are physically separated to prevent accidental mixing.
V. Disposal Procedures
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[3] Do not attempt to treat or neutralize the chemical waste in the laboratory without specific protocols and safety measures in place.
Step-by-Step Disposal Workflow:
-
Segregate: Separate this compound waste into solid, liquid, and sharps containers at the point of generation.
-
Contain: Use appropriate, leak-proof, and clearly labeled containers for each waste stream.
-
Store: Temporarily store the waste in a designated and secure hazardous waste accumulation area.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Document: Maintain a record of the waste generated, including the amount and date of disposal.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following diagrams illustrate the key decision-making processes and workflows.
References
- 2. This compound (CHEBI:146153) [ebi.ac.uk]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
